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Core Science & Biosynthesis

Foundational

Introduction: Unveiling 9-Guanidino-nonanoic Acid

An In-depth Technical Guide to the Chemical Properties of 9-Guanidino-nonanoic Acid For Researchers, Scientists, and Drug Development Professionals 9-Guanidino-nonanoic acid is a fascinating hybrid molecule that marries...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 9-Guanidino-nonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

9-Guanidino-nonanoic acid is a fascinating hybrid molecule that marries the nine-carbon aliphatic chain of nonanoic acid with the highly basic and biologically significant guanidinium group. This unique combination suggests a molecule with amphipathic character and the potential for diverse biological activities. The guanidinium group is a key feature in many natural and synthetic compounds with important pharmacological properties, including antimicrobial and enzyme-inhibiting activities.[1][2] The nonanoic acid backbone, a medium-chain fatty acid, is known for its ability to interact with and disrupt cell membranes, and it also serves as a versatile scaffold for chemical modifications.[3][4][5]

This technical guide provides a comprehensive overview of the chemical properties of 9-Guanidino-nonanoic acid, offering insights into its synthesis, purification, characterization, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related guanidino-containing fatty acids.

Physicochemical Properties: A Tale of Two Functional Groups

The chemical personality of 9-Guanidino-nonanoic acid is dominated by its two key functional groups: the terminal carboxylic acid and the guanidinium group. The long hydrocarbon chain imparts lipophilicity, while the charged guanidinium and carboxylate groups provide a hydrophilic character, making the molecule amphipathic.

Predicted Physicochemical Data
PropertyPredicted ValueSource/Rationale
Molecular Formula C₁₀H₂₁N₃O₂
Molecular Weight 215.29 g/mol
Appearance Predicted to be a white to off-white solidBased on similar guanidino-carboxylic acids
pKa (Carboxylic Acid) ~4.9Similar to nonanoic acid[6]
pKa (Guanidinium) ~13.5Characteristic of guanidinium groups[1]
Water Solubility Predicted to be sparingly solubleAmphipathic nature
Organic Solvent Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol)Based on the polar functional groups
logP Predicted to be lower than nonanoic acid due to the hydrophilic guanidinium group

Synthesis of 9-Guanidino-nonanoic Acid: A Proposed Pathway

A plausible and efficient synthetic route to 9-Guanidino-nonanoic acid involves the guanidinylation of 9-aminononanoic acid. This approach leverages the nucleophilic nature of the terminal amino group to react with a suitable guanidinylating agent.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 9-Aminononanoic_acid 9-Aminononanoic acid Reaction_Vessel Reaction 9-Aminononanoic_acid->Reaction_Vessel Guanidinylating_agent Guanidinylating Agent (e.g., O-Methylisourea sulfate) Guanidinylating_agent->Reaction_Vessel Solvent Aqueous basic solution (e.g., NaOH or KOH) Solvent->Reaction_Vessel Temperature Elevated Temperature (e.g., 60-90 °C) Temperature->Reaction_Vessel pH_Control pH > 9 pH_Control->Reaction_Vessel 9-Guanidino-nonanoic_acid 9-Guanidino-nonanoic acid Reaction_Vessel->9-Guanidino-nonanoic_acid Guanidinylation

Caption: Proposed synthesis of 9-Guanidino-nonanoic acid.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Dissolution: Dissolve 9-aminononanoic acid in an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, to deprotonate the amino group and increase its nucleophilicity. The pH of the solution should be adjusted to be above 9.[7]

  • Addition of Guanidinylating Agent: Slowly add a guanidinylating agent, such as O-methylisourea sulfate or cyanamide, to the reaction mixture.[7][8] An excess of the guanidinylating agent may be used to drive the reaction to completion.

  • Heating: Heat the reaction mixture to a temperature between 60°C and 90°C for several hours to facilitate the guanidinylation reaction.[7]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture and acidify it to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system or by column chromatography.

Purification and Analytical Characterization

Ensuring the purity and confirming the identity of the synthesized 9-Guanidino-nonanoic acid is crucial for any subsequent biological or chemical studies. A combination of chromatographic and spectroscopic techniques is recommended.

Purification Techniques
  • Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent will depend on the solubility of the product and impurities.

  • Ion-Exchange Chromatography: Given the presence of both acidic and basic functional groups, ion-exchange chromatography can be a powerful tool for purification.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both analytical purity assessment and preparative purification.

Analytical Methods
TechniqueExpected Observations
¹H NMR - A triplet corresponding to the methyl protons at the end of the alkyl chain. - A series of multiplets for the methylene protons of the alkyl chain. - A triplet for the methylene protons adjacent to the guanidinium group. - A triplet for the methylene protons adjacent to the carboxylic acid group. - Broad signals for the N-H protons of the guanidinium group.
¹³C NMR - A signal for the methyl carbon. - A series of signals for the methylene carbons. - A signal for the carbon of the carboxylic acid. - A signal for the carbon of the guanidinium group.
Mass Spectrometry - An exact mass measurement of the molecular ion [M+H]⁺ to confirm the elemental composition.
HPLC - A single major peak in the chromatogram indicating the purity of the compound. A gradient elution with a C18 column is a good starting point.[9]

Stability and Storage Considerations

The stability of 9-Guanidino-nonanoic acid is an important factor for its handling and long-term use.

  • pH Stability: The guanidinium group is generally stable under a wide range of pH conditions. However, extreme pH values and high temperatures could lead to hydrolysis. The ester linkage that could be formed from the carboxylic acid would be susceptible to hydrolysis under acidic or basic conditions.

  • Storage: For long-term storage, it is recommended to keep the compound as a solid in a cool, dry, and dark place. If in solution, it should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[10]

Potential Biological Activity and Applications

The unique structure of 9-Guanidino-nonanoic acid suggests several potential biological activities and applications.

Potential Mechanism of Action

Caption: Potential interaction with a cell membrane.

  • Antimicrobial Activity: The guanidinium group is known to impart antimicrobial properties to molecules.[1] Combined with the membrane-disrupting potential of the nonanoic acid tail, 9-Guanidino-nonanoic acid could be an effective antimicrobial agent. Nonanoic acid itself has demonstrated antifungal and antibacterial properties.[10][11][12]

  • Enzyme Inhibition: Many guanidino-containing compounds are known to be enzyme inhibitors, particularly of proteases and nitric oxide synthases.[2] The specific inhibitory activity of 9-Guanidino-nonanoic acid would need to be experimentally determined.

  • Drug Delivery: The amphipathic nature of this molecule could make it a candidate for use in drug delivery systems, such as liposomes or micelles, to enhance the solubility and bioavailability of other therapeutic agents.

Conclusion and Future Directions

9-Guanidino-nonanoic acid represents a promising scaffold for the development of new therapeutic agents and research tools. Its synthesis is feasible through established chemical methods, and its unique combination of a lipophilic tail and a hydrophilic, basic head group warrants further investigation into its biological activities. Future research should focus on the development of efficient and scalable synthetic routes, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activity profile. The insights gained from such studies will undoubtedly contribute to a better understanding of the structure-activity relationships of guanidino-containing fatty acids and could pave the way for novel applications in medicine and biotechnology.

References

  • Google Patents. (n.d.). CN102702032A - Synthesis method of guanidinoacetic acid.
  • Google Patents. (n.d.). US2654779A - Method of preparation of guanidino fatty acids.
  • ResearchGate. (n.d.). Pathways of guanidino compound synthesis. Legend. Retrieved from [Link]

  • PubMed. (2007). Gas chromatographic analysis of guanidino compounds in sera and urine of uremic patients using glyoxal and ethyl chloroformate as derivatizing reagents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pelargonic acid. Retrieved from [Link]

  • ScienceOpen. (2025). Biologically active guanidine alkaloids. Retrieved from [Link]

  • The Natural Products Atlas. (2022). Showing NP-Card for 9-Oxononanoic acid (NP0044542). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonanoic Acid. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Nonanoic acid (FDB003306). Retrieved from [Link]

  • Wikipedia. (n.d.). Pelargonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Representing the mass spectrum of Nonanoic acid, 9-oxo-, ethyl ester.... Retrieved from [Link]

  • Longdom Publishing. (2023). Food Industry Applications and Synthesis Methods of Pelargonic Acid. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Pelargonic acid. Retrieved from [Link]

  • ResearchGate. (2025). GC Analysis of Guanidino Compounds in Serum and Urine of Healthy Volunteers and Uremic Patients Using Methylglyoxal and Ethyl Chloroformate as Derivatizing Reagent. Retrieved from [Link]

  • PubMed. (2007). Biological activities of guanidine compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Aminononanoic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). -Antimicrobial activity of nonanoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Gas Chromatographic Analysis of Guanidino Compounds in Sera and Urine of Uremic Patients Using Glyoxal and Ethyl Chloroformate as Derivatizing Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Insights into the Behavior of Nonanoic Acid and Its Conjugate Base at the Air/Water Int. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • DergiPark. (2024). Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method. Retrieved from [Link]

  • ATB. (n.d.). Nonanoicacid | C9H18O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

Exploratory

9-Guanidino-nonanoic Acid: From Streptomyces Metabolite to Metabolic Modulator

Executive Summary 9-Guanidino-nonanoic acid (9-GNA) represents a unique intersection between natural product antibiotics and metabolic pharmacology. Originally identified in the 1950s as the lipophilic "anchor" moiety of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Guanidino-nonanoic acid (9-GNA) represents a unique intersection between natural product antibiotics and metabolic pharmacology. Originally identified in the 1950s as the lipophilic "anchor" moiety of the antifungal antibiotic Eulicin , 9-GNA has since evolved into a molecule of interest for its distinct biological activities. While the parent compound Eulicin exhibits potent antifungal and anti-HIV properties, synthetic derivatives of 9-GNA—specifically its dimethylamides—have demonstrated significant hypoglycemic activity, inhibiting glucose oxidation in adipose tissue.

This guide analyzes the structural biology, synthesis, and dual-pharmacological pathways of 9-GNA. It is designed for researchers investigating guanidino-fatty acids as chemical probes or therapeutic scaffolds.

Chemical Identity & Structural Biology

9-Guanidino-nonanoic acid is a medium-chain fatty acid terminated by a highly basic guanidinium group. Its amphiphilic nature allows it to interact with cell membranes and hydrophobic pockets of enzymes, a trait characteristic of many bioactive lipopeptides.

Physicochemical Profile[1][2][3][4]
PropertySpecification
IUPAC Name 9-Guanidino-nonanoic acid
CAS Number 73427-61-9
Molecular Formula C₁₀H₂₁N₃O₂
Molecular Weight 215.30 g/mol
pKa (Guanidino) ~12.5 (Highly Basic)
Solubility Soluble in water (as salt), methanol; sparingly soluble in non-polar solvents.
Structural Role Lipophilic tail of the antibiotic Eulicin ; Metabolic modulator (as amide).
Structural Significance

The molecule consists of a 9-carbon polymethylene chain linking a carboxylic acid head to a guanidine tail. This structure mimics arginine but lacks the alpha-amino group, effectively acting as a "spaced" arginine analog. In the context of Eulicin , 9-GNA is amide-linked to a complex chiral polyamine (Eulicinine), facilitating the antibiotic's penetration into fungal membranes.

History of Discovery: The Eulicin Connection

The history of 9-GNA is inextricably linked to the "Golden Age" of antibiotic discovery.

Phase I: Isolation from Streptomyces (1950s)

In 1955, Charney et al. isolated a potent antifungal agent from the fermentation broth of Streptomyces species (strain G-89), naming it Eulicin .[1] It showed remarkable efficacy against Candida albicans and Blastomyces dermatitidis.

Subsequent structural elucidation by Harman et al. (1958) revealed that Eulicin was not a simple peptide. Acid hydrolysis of Eulicin yielded two distinct fragments:

  • Eulicinine: A complex triamine alcohol (C₁₃H₂₈N₄O₂).

  • 9-Guanidino-nonanoic acid: The lipophilic acyl chain.

This established 9-GNA as a naturally occurring metabolite, serving as the hydrophobic driver for the antibiotic's activity.

Phase II: Synthetic & Metabolic Exploration (1980s)

In 1980, Weitzel et al. shifted focus from the antibiotic properties to the metabolic effects of the free acid. They synthesized various


-guanidino fatty acids (C6–C12) and discovered that the dimethylamide derivative of 9-GNA  possessed potent hypoglycemic activity. It significantly inhibited glucose oxidation in isolated fat cells and depressed blood glucose levels in mice, suggesting a mechanism distinct from the antibiotic action of Eulicin.
Phase III: Antiviral Resurgence (1990s-Present)

With the HIV epidemic, researchers revisited older antibiotics. Nakamura et al. (1995) identified that Eulicin (containing the 9-GNA moiety) inhibited HIV infection and replication. Crucially, the mechanism was post-entry, distinct from reverse transcriptase inhibitors, highlighting the 9-GNA scaffold's potential in preventing viral maturation or trafficking.

Chemical Synthesis Protocols

The synthesis of 9-GNA is a robust process involving the guanylation of the corresponding amino acid. The following protocol is adapted for high-purity synthesis suitable for biological assays.

Reaction Logic

The core challenge is the selective guanylation of the terminal amine without affecting the carboxylic acid (if unprotected) or creating polymerization. We utilize 1-Guanyl-3,5-dimethylpyrazole nitrate as the guanylating agent due to its stability and easy removal of the pyrazole byproduct.

Step-by-Step Protocol

Materials:

  • 9-Aminononanoic acid (Precursor)[2][3][4]

  • 1-Guanyl-3,5-dimethylpyrazole nitrate (Guanylating agent)

  • Triethylamine (Base)

  • Ethanol/Water (Solvent)

Procedure:

  • Dissolution: Dissolve 10 mmol of 9-aminononanoic acid in 20 mL of ethanol:water (1:1 v/v).

  • Basification: Add 15 mmol of triethylamine to deprotonate the amine (pH should be >9).

  • Addition: Add 11 mmol of 1-Guanyl-3,5-dimethylpyrazole nitrate. The slight excess ensures complete conversion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor via TLC (ninhydrin stain will show the disappearance of the primary amine).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in minimal water and acidify to pH 3 with 1N HCl.

    • The pyrazole byproduct is soluble in ether; extract the aqueous layer with diethyl ether to remove it.

    • The product (9-GNA) remains in the aqueous phase.

  • Purification: Lyophilize the aqueous phase to obtain crude 9-GNA hydrochloride. Recrystallize from ethanol/ether to yield white crystals.

Visualization: Synthesis Pathway

G Precursor 9-Aminononanoic Acid (H2N-(CH2)8-COOH) Intermediate Reaction Mixture (Reflux, pH > 9) Precursor->Intermediate + Et3N Reagent 1-Guanyl-3,5-dimethylpyrazole Reagent->Intermediate Product 9-Guanidino-nonanoic Acid (H2N-C(=NH)-NH-(CH2)8-COOH) Intermediate->Product Guanylation Byproduct 3,5-Dimethylpyrazole (Removed via Ether Extraction) Intermediate->Byproduct

Figure 1: Chemical synthesis of 9-Guanidino-nonanoic acid via selective guanylation.

Biological Mechanisms & Pharmacology[8][9]

9-GNA exhibits a "Janus-faced" pharmacology: one face as a structural anchor in antibiotics, and another as a metabolic inhibitor when derivatized.

A. The Eulicin Pathway (Antimicrobial/Antiviral)

In Eulicin, 9-GNA is covalently bonded to Eulicinine.

  • Mechanism: The long hydrophobic chain of 9-GNA likely facilitates the insertion of the positively charged Eulicinine headgroup into the negatively charged fungal or viral membranes.

  • HIV Inhibition: Eulicin inhibits HIV replication after virus adsorption.[1] It does not inhibit Reverse Transcriptase (RT) directly.[1][5] The 9-GNA tail may facilitate intracellular trafficking blockade or interference with viral assembly.

B. The Metabolic Pathway (Hypoglycemic)

When 9-GNA is converted to its Dimethylamide (N,N-dimethyl-9-guanidinononanamide), it acts as a metabolic poison in adipose tissue.

  • Target: Mitochondrial respiration / Glucose oxidation machinery.

  • Effect: In isolated fat cells, the dimethylamide inhibits the oxidation of glucose to CO₂ by up to 70%.[6]

  • Systemic Outcome: Intraperitoneal injection in mice leads to rapid hypoglycemia (blood glucose dropping to 10–30 mg/100 mL) and convulsions, indicative of severe glucose utilization blockade.[6]

Visualization: Dual Mechanism of Action

MOA GNA 9-Guanidino-nonanoic Acid (Scaffold) Eulicin Incorporation into Eulicin (Linked to Eulicinine) GNA->Eulicin Amide Dimethylamide Derivatization (Synthetic Modification) GNA->Amide Membrane Membrane Insertion (Hydrophobic Anchor) Eulicin->Membrane Fungi Fungal Cell Death (Candida/Blastomyces) Membrane->Fungi HIV HIV Replication Blockade (Post-Entry Step) Membrane->HIV Mito Mitochondrial Inhibition (Adipose Tissue) Amide->Mito Glucose Inhibition of Glucose Oxidation Mito->Glucose Hypo Systemic Hypoglycemia (Mouse Model) Glucose->Hypo

Figure 2: Divergent pharmacological pathways of 9-GNA based on chemical context (Natural Product vs. Synthetic Amide).

Experimental Data Summary

The following data summarizes the structure-activity relationship (SAR) of guanidino fatty acids on glucose oxidation (Weitzel et al., 1980). Note the peak activity at C9-C12 chain lengths.

Compound (Dimethylamide of)Chain LengthGlucose Oxidation (% of Control)Hypoglycemic Effect (Mice)
Control-100%None
9-Guanidino-nonanoic acidC970% Strong
10-Guanidino-decanoic acidC1062%Strong
11-Guanidino-undecanoic acidC1117%Severe (Convulsions)
12-Guanidino-dodecanoic acidC1212%Severe (Convulsions)

Interpretation: Activity increases with chain length.[6] 9-GNA represents the threshold for significant metabolic activity, balancing solubility with lipophilicity.

References

  • Charney, J., et al. (1956).[1] Eulicin, a New Antifungal Agent.[1] Antibiotics Annual, 1955-1956, 228-230.[1]

  • Harman, R. E., et al. (1958).[1] The Structure of Eulicin.[1][7] Journal of the American Chemical Society, 80(19), 5173-5178.

  • Weitzel, G., Fretzdorff, A. M., & Stock, W. (1980).[6] Syntheses and hypoglycemic activities of ethyl esters and various amides of omega-guanidino fatty acids with medium chain length.[6] Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 361(1), 41-50.

  • Nakamura, M., et al. (1995).[1] Eulicin Inhibits Human Immunodeficiency Virus Infection and Replication.[1][8] The Journal of Antibiotics, 48(11), 1362-1364.

  • Dembitsky, V. M. (2022). Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. MDPI Hydrobiology, 1(4), 446-485.

Sources

Foundational

An In-depth Technical Guide to 9-Guanidino-nonanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 9-Guanidino-nonanoic acid is a derivative of the nine-carbon fatty acid, nonanoic acid, featuring a terminal guanidinium group. This modificati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Guanidino-nonanoic acid is a derivative of the nine-carbon fatty acid, nonanoic acid, featuring a terminal guanidinium group. This modification introduces a highly basic, positively charged functional group at the terminus of a lipophilic alkyl chain, creating an amphipathic structure with significant potential in various scientific and therapeutic domains. While this compound is not extensively cataloged in major chemical databases, and a specific CAS number is not readily assigned, its structural attributes suggest compelling biological and chemical properties. This guide provides a comprehensive overview of its synthesis, predicted physicochemical characteristics, and potential applications, drawing upon established principles of organic chemistry and the known bioactivities of related guanidinium-containing molecules.

Core Identifiers and Chemical Structure

While a specific CAS number for 9-Guanidino-nonanoic acid has not been identified in publicly accessible databases, its identity is unequivocally defined by its chemical structure and systematic name.

  • Systematic IUPAC Name: 9-(diaminomethylideneamino)nonanoic acid

  • Molecular Formula: C₁₀H₂₁N₃O₂

  • Chemical Structure:

Caption: Chemical structure of 9-Guanidino-nonanoic acid.

Predicted Physicochemical Properties

The physicochemical properties of 9-Guanidino-nonanoic acid can be predicted based on its structure, combining the characteristics of a medium-chain fatty acid and a guanidinium headgroup.

PropertyPredicted ValueJustification
Molecular Weight 215.29 g/mol Calculated from the molecular formula C₁₀H₂₁N₃O₂.
pKa (Guanidinium) ~12.5The guanidinium group is one of the strongest organic bases due to the resonance stabilization of its protonated form.[1]
pKa (Carboxylic Acid) ~4.9Similar to the pKa of nonanoic acid.[2]
Isoelectric Point (pI) ~8.7Calculated as the average of the two pKa values.
Solubility AmphipathicExpected to have limited solubility in water due to the long alkyl chain, but will be more soluble in acidic aqueous solutions where the guanidinium group is protonated. Soluble in polar organic solvents. Nonanoic acid itself has low water solubility.[3]
LogP (Octanol-Water Partition Coefficient) VariableHighly dependent on pH. At physiological pH, the positive charge will significantly lower the LogP compared to nonanoic acid.

Synthesis of 9-Guanidino-nonanoic Acid: A Proposed Protocol

The synthesis of 9-Guanidino-nonanoic acid can be achieved through the guanylation of a primary amine, specifically 9-aminononanoic acid. Several established methods for guanylation can be adapted for this purpose. A common and effective method involves the use of a guanylating agent such as S-methylisothiourea or a pyrazole-1-carboxamidine derivative.

Experimental Workflow: Guanylation of 9-Aminononanoic Acid

G cluster_start Starting Material cluster_reaction Guanylation Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 9-Aminononanoic Acid (CAS: 1120-12-3) Reagent Guanylating Agent (e.g., S-Methylisothiourea sulfate) SM->Reagent Reacts with Reaction Reaction at controlled pH and temperature Reagent->Reaction Solvent Aqueous Solvent (e.g., Water, Dioxane/Water) Solvent->Reaction Base Base (e.g., NaOH, DIPEA) Base->Reaction Quench Acidification to quench and precipitate Reaction->Quench Proceeds to Filter Filtration to collect crude product Quench->Filter Purify Purification by Recrystallization or Chromatography Filter->Purify Product 9-Guanidino-nonanoic Acid Purify->Product

Caption: Proposed synthetic workflow for 9-Guanidino-nonanoic acid.

Step-by-Step Methodology:
  • Dissolution: Dissolve 9-aminononanoic acid (1 equivalent) in an appropriate aqueous solvent system, such as a mixture of water and dioxane.

  • Addition of Guanylating Agent: Add the guanylating agent, for example, S-methylisothiourea sulfate (1.1 equivalents), to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 10-11 using a suitable base, such as sodium hydroxide or diisopropylethylamine (DIPEA). This deprotonates the primary amine, enhancing its nucleophilicity, while keeping the guanidinium group of the reagent protonated.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the solution with an acid such as hydrochloric acid to a pH of around 7. This will protonate the newly formed guanidinium group and may cause the product to precipitate if its solubility is low at this pH.

  • Isolation and Purification: If a precipitate forms, collect the crude product by filtration. If the product remains in solution, it can be purified using ion-exchange chromatography. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Potential Biological Activity and Significance

The unique amphipathic structure of 9-Guanidino-nonanoic acid, with its cationic headgroup and lipophilic tail, suggests several potential biological activities.

Antimicrobial Properties

The guanidinium group is a key pharmacophore in many antimicrobial agents. Its positive charge facilitates electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can lead to membrane disruption and increased permeability, ultimately causing cell death. The nonanoic acid tail can insert into the lipid bilayer, further destabilizing the membrane. This mechanism is similar to that of some antimicrobial peptides and synthetic peptidomimetics.

G cluster_membrane Bacterial Cell Membrane (Negatively Charged) Membrane Phospholipid Bilayer Molecule 9-Guanidino-nonanoic Acid Interaction Electrostatic Interaction (Guanidinium Headgroup) Molecule->Interaction 1. Initial Binding Insertion Hydrophobic Interaction (Nonanoic Acid Tail) Molecule->Insertion 2. Tail Insertion Interaction->Membrane Disruption Membrane Disruption & Permeabilization Interaction->Disruption 3. Leads to Insertion->Membrane Insertion->Disruption 3. Leads to Death Bacterial Cell Death Disruption->Death 4. Resulting in

Caption: Putative mechanism of antimicrobial action.

Arginase Inhibition

Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea. Overactivity of arginase is implicated in various pathological conditions, including cardiovascular and inflammatory diseases, by depleting the substrate for nitric oxide synthase (NOS). Many arginase inhibitors are arginine analogs that contain a guanidinium group, which is crucial for binding to the enzyme's active site. 9-Guanidino-nonanoic acid, with its terminal guanidinium group, could potentially act as an arginase inhibitor.[4]

Analytical Characterization Protocols

A self-validating system for the characterization of synthesized 9-Guanidino-nonanoic acid would involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the methylene protons adjacent to the guanidinium group (around 3.1-3.3 ppm) and the carboxylic acid (around 2.2-2.4 ppm). The protons of the guanidinium group itself may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the guanidinium carbon at approximately 157-160 ppm and the carboxylic carbon around 175-180 ppm.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing this polar and charged molecule. In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.17.

High-Performance Liquid Chromatography (HPLC)
  • Method: Reversed-phase HPLC (RP-HPLC) can be used for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) would be appropriate.

  • Detection: Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or, more specifically, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Conclusion

9-Guanidino-nonanoic acid represents a molecule of significant interest for researchers in medicinal chemistry and drug development. While not a commonly available compound, its synthesis is feasible through established guanylation reactions. Its predicted amphipathic nature and the presence of the highly basic guanidinium group suggest promising biological activities, particularly as an antimicrobial agent or an enzyme inhibitor. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and exploration of the therapeutic potential of this intriguing molecule.

References

  • National Institute of Standards and Technology. Nonanoic acid. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8158, Nonanoic acid. [Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136877, 9-Aminononanoic acid. [Link][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3520, Guanidine. [Link][1]

  • Shashank, M., et al. (2013). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1049-1053. [Link][4]

  • Katritzky, A. R., et al. (2005). Guanidinylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Arkivoc, 2005(7), 179-185. [Link]

  • Mikut, R., et al. (2014). Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(9), 2246-2254. [Link][6]

  • Perrin, D. D. (1981). pKa Prediction for Organic Acids and Bases. Springer.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link][7]

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 9-Guanidino-nonanoic Acid

[1][2] Executive Summary 9-Guanidino-nonanoic acid (9-GNA) is a specialized amphiphilic zwitterion used primarily as a ligand in protease inhibition assays and as a synthetic intermediate in peptidomimetic drug design.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

9-Guanidino-nonanoic acid (9-GNA) is a specialized amphiphilic zwitterion used primarily as a ligand in protease inhibition assays and as a synthetic intermediate in peptidomimetic drug design.[1][2] Its solubility profile is non-trivial due to the competing physicochemical properties of its hydrophobic nonyl tail and its highly polar, basic guanidino head group.[1][2]

This guide provides a structural analysis of 9-GNA’s solubility, predictive solvent compatibility matrices, and validated protocols for empirical solubility determination.[1]

Part 1: Physicochemical Profile & Solubility Mechanisms[1][2]

To predict and manipulate the solubility of 9-GNA, one must understand the molecular forces at play. 9-GNA exists as a zwitterion at neutral pH, leading to high crystal lattice energy and reduced solubility in pure water compared to its ionic forms.[1][2]

Structural Analysis[1][2][3]
  • Hydrophobic Domain: The

    
     aliphatic chain (nonanoic backbone) imparts significant lipophilicity (
    
    
    
    ), driving solubility in organic solvents like Dioxane or DMSO.[1][2]
  • Hydrophilic Domain: The terminal Guanidino group (

    
    ) and Carboxyl group (
    
    
    
    ).[1][2]
  • The Isoelectric Trap: At pH

    
     (the isoelectric point, pI), the net charge is zero. The electrostatic attraction between the 
    
    
    
    and
    
    
    groups creates strong intermolecular ionic bonds, often causing precipitation in aqueous media.
pH-Dependent Solubility Logic

Solubility is maximized when the molecule carries a net charge, disrupting crystal lattice packing.[1][2]

pH ConditionDominant SpeciesNet ChargeSolubility Prediction
Acidic (pH < 4)

+1 (Cationic)High (Water/Acid mixtures)
Neutral (pH 6-9)

0 (Zwitterion)Low (Precipitation risk)
Basic (pH > 13)

-1 (Anionic)Moderate/High (Base dependent)

Part 2: Solvent Compatibility Matrix[1]

The following matrix synthesizes empirical data from homologous guanidino-fatty acid synthesis (e.g., 8-guanidino-octanoic acid) and general physicochemical principles.

Primary Solvent Classes[1][2]
Solvent ClassSolvent ExampleSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF Excellent Recommended for stock solutions (typically >50 mM).[1][2] Disrupts H-bonding without ionizing the molecule.[1][2]
Ether/Water Mix 1,4-Dioxane/Water High The standard synthesis medium.[1][2] The dioxane solvates the tail; water solvates the head.[1][2]
Alcohols Methanol, Ethanol Moderate Solubility improves significantly with heat (

C).[1][2] Lower solubility than DMSO.[1][2]
Pure Water Water Poor (pH 7) Likely <1 mg/mL at neutral pH due to zwitterionic aggregation.[1][2]
Acidic Aqueous 0.1M HCl / TFA High Protonation of the carboxyl group breaks the zwitterionic lattice.[1][2]
Non-Polar Hexane, Ether Very Poor The polar guanidino head group prevents solvation in strict lipophiles.[1][2]
Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Synthesis vs. Biological Assay).

G Start Start: 9-GNA Solid AppCheck Intended Application? BioAssay Biological Assay (Low Toxicity Req) AppCheck->BioAssay Synthesis Chemical Synthesis (High Conc Req) AppCheck->Synthesis Analysis Analytical (HPLC/NMR) AppCheck->Analysis DMSOStock Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSOStock DioxaneWater Dioxane/Water (3:1) Reflux if needed Synthesis->DioxaneWater AcidicWater Acidic Water (0.1M HCl) Forms HCl Salt Synthesis->AcidicWater Deuterated DMSO-d6 or D2O + TFA Analysis->Deuterated Dilution Dilute into Buffer (Keep DMSO < 1%) DMSOStock->Dilution PrecipCheck Check for Precip (Is pH near pI?) Dilution->PrecipCheck

Caption: Decision tree for solvent selection based on experimental requirements. Note the critical role of pH and co-solvents.

Part 3: Experimental Determination Protocols

Do not rely on literature values alone. Batch-to-batch variation in salt forms (e.g., HCl salt vs. free zwitterion) dramatically alters solubility.[1][2] Use these self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for determining the absolute solubility limit for formulation or synthesis.[1]

Materials:

  • 9-GNA solid (excess).[1][2]

  • Target Solvent (e.g., PBS pH 7.4, Water, Ethanol).[1][2]

  • Syringe Filter (0.22 µm PVDF - low binding).[1][2]

  • HPLC or UV-Vis Spectrophotometer.[1][2]

Workflow:

  • Saturation: Add 9-GNA to the solvent until visible solid remains (supersaturation).

  • Equilibration: Agitate (shake/stir) at constant temperature (e.g., 25°C) for 24–48 hours.

    • Validation Step: Ensure solid is present throughout the duration.[1][2] If all solid dissolves, add more.[1][2]

  • Separation: Centrifuge at 10,000 x g for 10 mins or filter through a 0.22 µm filter (pre-saturated to avoid adsorption losses).

  • Quantification: Analyze the filtrate via HPLC-UV (typically 210 nm for carboxyl/guanidino absorbance, though weak) or LC-MS.[1][2]

    • Note: If UV signal is weak, derivatization may be required.[1][2]

Protocol B: Kinetic Solubility (DMSO Precipitation Method)

Best for estimating solubility during biological screening (High Throughput).[1]

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution of 9-GNA in 100% DMSO.

    • Visual Check: Solution must be crystal clear. Sonicate if necessary.[1][2]

  • Spiking: Slowly spike the DMSO stock into the aqueous buffer (e.g., PBS) to final concentrations of 10, 50, 100, and 500 µM. Keep final DMSO concentration constant (e.g., 1%).[1][2]

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).[1][2]

    • Interpretation: An increase in OD620 indicates precipitation (scattering).[1][2]

  • Result: The "Kinetic Solubility" is the highest concentration before the onset of turbidity.[1][2]

Part 4: Solubilization Strategies for Drug Delivery[2]

When formulating 9-GNA for in vivo or cellular delivery, simple dissolution is often insufficient.[1][2]

Salt Formation

Convert the zwitterion into a salt to increase aqueous solubility.[1][2]

  • Anionic Counter-ions: React 9-GNA with Hydrochloric Acid (HCl) or Methanesulfonic acid.[1][2]

    • Mechanism:[2] Protonates the carboxyl group (

      
      ) and ensures the guanidino group is charged (
      
      
      
      ), preventing zwitterionic stacking.[1]
    • Protocol: Dissolve 9-GNA in Dioxane; add 1.1 eq of 4M HCl in Dioxane; precipitate with Ether.

Co-Solvent Systems

For intravenous (IV) or intraperitoneal (IP) administration, use a biocompatible vehicle:

  • 10% DMSO / 40% PEG400 / 50% Saline: A standard formulation for lipophilic/zwitterionic compounds.[1][2]

  • Warning: Ensure the pH of the saline is buffered away from the pI (pH 8.[1]5) to prevent crashing out upon dilution in the blood.[1][2]

References

  • PubChem. Compound Summary: Nonanoic Acid (Solubility Properties).[1][2] National Library of Medicine.[1][2] Link

  • PrepChem. Synthesis of 8-guanidino-octanoic acid (Homolog Synthesis Protocol). (Demonstrates Dioxane/Water usage). Link

  • Pepinsky, R. B. (1991).[1][2][3] Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol.[1][2][3] Analytical Biochemistry.[1][2][3] (Establishes guanidine solubility behavior in alcohols). Link

  • ResearchGate. Solubility measurement of guanidine hydrochloride in eleven neat solvents. (Thermodynamic data for guanidine moiety). Link

  • Shodex. Solubility of Saturated Fatty Acids.[1][2] (Data for the hydrophobic tail contribution). Link

Sources

Protocols & Analytical Methods

Method

using 9-Guanidino-nonanoic acid in cell culture studies

Executive Summary 9-Guanidino-nonanoic acid (9-GNA) is a specialized guanidino fatty acid (GFA) that bridges the structural gap between amino acids (like arginine) and medium-chain fatty acids. While historically signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Guanidino-nonanoic acid (9-GNA) is a specialized guanidino fatty acid (GFA) that bridges the structural gap between amino acids (like arginine) and medium-chain fatty acids. While historically significant as a synthetic precursor to the immunosuppressive and antitumor agent Spergualin (15-deoxyspergualin), modern applications utilize 9-GNA as a chemical biology probe. Its unique amphiphilic structure—comprising a cationic guanidinium head group and a hydrophobic C9 alkyl tail—makes it an ideal tool for investigating membrane translocation mechanisms , metabolic inhibition in adipocytes , and arginine-mimetic signaling .

This guide provides a standardized framework for solubilization, cytotoxicity assessment, and functional assays in mammalian cell culture.

Chemical Biology & Mechanism of Action

To use 9-GNA effectively, one must understand its dual nature. It is not merely a passive reagent; it is a bioactive mimic.

  • Membrane Translocation (The "Molecular Drill"): Unlike pure amino acids, the C9 alkyl chain of 9-GNA confers significant lipophilicity. The guanidinium group forms bidentate hydrogen bonds with cell surface phosphates and carboxylates, while the alkyl tail partitions into the lipid bilayer. This mimics the mechanism of Cell-Penetrating Peptides (CPPs) like poly-arginine, allowing 9-GNA to cross membranes via energy-independent translocation or transient pore formation.

  • Metabolic Interference: In adipocytes, 9-GNA derivatives (specifically dimethylamides) have been shown to inhibit glucose oxidation by up to 30-40%, likely by competing with endogenous substrates in the fatty acid oxidation pathway or interfering with mitochondrial transport due to its structural similarity to carnitine/arginine intermediates.

Visualizing the Mechanism

GNA_Mechanism GNA 9-Guanidino-nonanoic Acid (Amphiphilic Probe) Membrane Plasma Membrane (Phospholipid Bilayer) GNA->Membrane Electrostatic Attraction Translocation Bidentate H-Bonding & Hydrophobic Partitioning Membrane->Translocation Guanidinium-Phosphate Pair Intracellular Cytosolic Entry Translocation->Intracellular Transient Pore/Diffusion Target1 Mitochondrial Interference (Glucose Oxidation Inhibition) Intracellular->Target1 Metabolic Assay Target2 Spergualin-like Activity (Hsp70/Hsp90 Interaction) Intracellular->Target2 Immunomodulation

Figure 1: Mechanism of 9-GNA cellular entry and downstream targets. The guanidinium head group drives membrane association, while the C9 tail facilitates insertion.

Preparation and Handling Protocol

Challenge: 9-GNA is amphiphilic. The free acid has poor water solubility compared to its hydrochloride salt. Improper solubilization leads to micro-precipitation in culture media, causing false toxicity data.

Reagent Preparation Table
ComponentSpecificationNotes
Compound 9-Guanidino-nonanoic Acid (HCl Salt)Preferred form. CAS: 73427-61-9 (generic ref).[1]
Solvent A DMSO (Dimethyl Sulfoxide), Cell Culture GradePrimary solvent for stock solution.
Solvent B Ethanol (Absolute)Alternative if DMSO is contraindicated.
Vehicle Control 0.1% DMSO in MediaMatch the final concentration exactly.
Step-by-Step Solubilization
  • Stock Solution (100 mM):

    • Weigh 9-GNA HCl (MW ≈ 251.75 g/mol ).

    • Dissolve in sterile DMSO. Vortex vigorously for 30 seconds.

    • Quality Check: Solution must be optically clear. If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solution:

    • Dilute the stock 1:1000 into pre-warmed (37°C) complete cell culture media (e.g., DMEM + 10% FBS) to achieve a 100 µM screening concentration.

    • Critical: Add the DMSO stock dropwise to the swirling media to prevent shock precipitation.

  • Filtration:

    • Do not use nylon filters (drug binding risk). Use 0.22 µm PVDF or PES syringe filters if sterilization is strictly necessary, though sterile preparation of the stock is preferred to avoid loss.

Experimental Protocols

Protocol A: Metabolic Inhibition Assay (Adipocytes)

Rationale: 9-GNA derivatives inhibit glucose oxidation.[2] This assay quantifies that effect, useful for obesity or metabolic disease research.

Cell Model: 3T3-L1 Adipocytes (Differentiated).

  • Differentiation: Culture 3T3-L1 fibroblasts until confluent. Induce differentiation (Insulin/DEX/IBMX) for 48 hours, then maintain in Insulin media for 6-8 days until >90% of cells show lipid droplets.

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free, low-glucose DMEM for 2 hours to basalize metabolism.

  • Treatment:

    • Control: Vehicle (0.1% DMSO).

    • Experimental: 9-GNA (10 µM, 50 µM, 100 µM).

    • Positive Control: 2-Deoxy-D-glucose (inhibitor).

    • Incubate for 4 hours at 37°C.

  • Glucose Uptake/Oxidation Measurement:

    • Spike media with [14C]-Glucose or use a colorimetric Glucose Uptake Kit (e.g., 2-NBDG fluorescent analog).

    • Incubate for 30 minutes.

    • Lyse cells and measure intracellular fluorescence/radioactivity.

  • Data Analysis: Normalize glucose uptake to total protein content (BCA Assay).

Protocol B: Cytotoxicity & Membrane Integrity (LDH Release)

Rationale: Because 9-GNA acts like a detergent/CPP at high concentrations, you must distinguish between metabolic effects and membrane lysis.

  • Seeding: Plate HeLa or CHO cells at 10,000 cells/well in a 96-well plate. Adhere overnight.

  • Dosing: Treat with a log-scale range of 9-GNA (1 µM to 1000 µM) for 24 hours.

  • Supernatant Collection: Collect 50 µL of supernatant from each well.

  • LDH Assay: Mix with Lactate Dehydrogenase (LDH) reaction mix (Tetrazolium salt). Incubate 30 mins in dark.

  • Read: Absorbance at 490 nm.

  • Interpretation:

    • < 10% Release: Safe therapeutic window.

    • > 20% Release: Membrane compromise (detergent effect). Do not use data from these concentrations for metabolic studies.

Synthesis & Derivatization Workflow (Spergualin Analogs)

For medicinal chemists, 9-GNA is a scaffold. The carboxylic acid tail allows conjugation to amines, while the guanidine head remains the receptor-contact point.

Synthesis_Workflow Start 9-Guanidino-nonanoic Acid (Starting Material) Activation Carboxyl Activation (EDC/NHS or HATU) Start->Activation DMF, DIPEA Coupling Amine Coupling (e.g., Spermidine/Glycine) Activation->Coupling Amine R-NH2 Deprotection Global Deprotection (TFA/Scavengers) Coupling->Deprotection If protected Purification HPLC Purification (C18 Column) Deprotection->Purification

Figure 2: General workflow for synthesizing bioactive amides (e.g., Spergualin mimics) using 9-GNA as the guanidino-acyl donor.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Crystals in Media Rapid addition of DMSO stock; Saturation.Warm media to 37°C before addition. Vortex immediately. Lower concentration to <100 µM.
High Cell Death Membrane disruption (Detergent effect).Verify LDH release. If high, the alkyl chain is disrupting the bilayer. Reduce dose or conjugate to a carrier.
No Metabolic Effect Serum binding.Albumin in FBS can bind fatty acids. Perform the assay in Low-Serum (1%) or Serum-Free media.

References

  • Weitzel, G., Fretzdorff, A. M., & Stock, W. (1980).[2] Syntheses and hypoglycemic activities of ethyl esters and various amides of omega-guanidino fatty acids with medium chain length.[2] Hoppe-Seyler's Zeitschrift fur physiologische Chemie.

    • Key Finding: Establishes the glucose oxidation inhibitory potential of 9-GNA derivatives in adipocytes.[2]

  • Umezawa, H., et al. (1981). Spergualin, a new antitumor antibiotic. The Journal of Antibiotics.[3]

    • Key Finding: Identifies the guanidino-fatty acid moiety as a critical component of the Spergualin pharmacophore.
  • Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proceedings of the National Academy of Sciences (PNAS).

    • Key Finding: Provides the mechanistic basis for guanidinium-rich/alkyl-spacer mediated membrane transloc
  • PubChem. (n.d.). 9-Guanidino-nonanoic acid - Compound Summary. National Library of Medicine.

    • Key Finding: Chemical structure and physical property verification.[4][5]

Sources

Application

Application Notes and Protocols for 9-Guanidino-nonanoic Acid in Enzyme Inhibition Assays

Introduction: The Therapeutic Potential of Arginine Metabolism Modulation L-arginine is a semi-essential amino acid that serves as a crucial substrate for two key enzymes: arginase and nitric oxide synthase (NOS). The me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Arginine Metabolism Modulation

L-arginine is a semi-essential amino acid that serves as a crucial substrate for two key enzymes: arginase and nitric oxide synthase (NOS). The metabolic bifurcation of L-arginine by these enzymes plays a critical role in a myriad of physiological and pathological processes. Arginase hydrolyzes L-arginine to produce urea and L-ornithine, the latter being a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis.[1] Conversely, nitric oxide synthase converts L-arginine into nitric oxide (NO) and L-citrulline. Nitric oxide is a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][3]

An imbalance in the activity of these enzymes is implicated in various diseases. For instance, the overexpression of arginase in the tumor microenvironment can deplete L-arginine levels, thereby impairing T-cell function and promoting immune evasion by cancer cells.[4] Similarly, elevated arginase activity can limit the L-arginine available for endothelial NOS (eNOS), leading to endothelial dysfunction, a hallmark of many cardiovascular diseases. On the other hand, the overproduction of NO by inducible NOS (iNOS) is associated with inflammatory conditions and septic shock.[5][6]

This intricate interplay makes arginase and nitric oxide synthase compelling therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is an area of intense research. Guanidino compounds, which mimic the guanidinium group of L-arginine, have emerged as a promising class of inhibitors for both arginase and NOS.[3][4] 9-Guanidino-nonanoic acid (9-GNA) is a representative of this class, featuring a nine-carbon aliphatic chain that can be explored for optimizing inhibitor potency and selectivity.

This comprehensive guide provides detailed protocols for utilizing 9-Guanidino-nonanoic acid and similar guanidino-based compounds in enzyme inhibition assays for both arginase and nitric oxide synthase.

Scientific Principles of Inhibition

The inhibitory activity of 9-Guanidino-nonanoic acid is predicated on its structural similarity to the natural substrate, L-arginine. The positively charged guanidinium head group of the inhibitor is crucial for its binding to the enzyme's active site.

Mechanism of Arginase Inhibition

Arginase is a manganese-dependent metalloenzyme.[1] The active site of arginase contains a binuclear manganese center that is essential for catalysis. The guanidinium group of L-arginine coordinates with this manganese cluster. Guanidino-based inhibitors like 9-GNA are designed to mimic this interaction, effectively blocking the substrate from accessing the active site. The long aliphatic chain of 9-GNA can further interact with hydrophobic pockets within or near the active site, potentially enhancing binding affinity and conferring isoform selectivity (Arginase I vs. Arginase II).

cluster_0 Arginase Active Site Mn2+ Mn2+ Urea + Ornithine Urea + Ornithine Mn2+->Urea + Ornithine Catalysis Asp Aspartic Acid Residues L-Arginine L-Arginine L-Arginine->Mn2+ Binds to active site 9-GNA 9-GNA 9-GNA->Mn2+ Competitively binds to active site No Reaction No Reaction 9-GNA->No Reaction Inhibition

Competitive inhibition of Arginase by 9-GNA.

Mechanism of Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthase isoforms (nNOS, eNOS, iNOS) also utilize L-arginine as a substrate. The guanidinium group of L-arginine is the nitrogen source for nitric oxide synthesis. Guanidino-based inhibitors, including 9-GNA, act as competitive inhibitors by binding to the L-arginine binding site on the enzyme, thereby preventing the synthesis of NO.[3] The selectivity of these inhibitors for the different NOS isoforms is a critical aspect of their therapeutic potential, as non-selective inhibition can lead to undesirable side effects.[7]

Experimental Protocols

Protocol 1: In Vitro Arginase Inhibition Assay (Colorimetric)

This protocol describes a high-throughput colorimetric assay to determine the inhibitory potential of 9-Guanidino-nonanoic acid against arginase. The assay measures the amount of urea produced from the enzymatic reaction.

Materials and Reagents:

  • Recombinant Human Arginase I or Arginase II

  • L-Arginine

  • 9-Guanidino-nonanoic acid (or other test inhibitors)

  • Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Manganese Chloride (MnCl₂)

  • Urea Colorimetric Detection Reagent (e.g., a solution containing α-isonitrosopropiophenone)

  • Urea Standard Solution

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Arginase Stock Solution: Reconstitute the lyophilized arginase enzyme in the assay buffer to a stock concentration of 1 U/mL.

    • L-Arginine Solution: Prepare a 100 mM stock solution of L-arginine in the assay buffer.

    • 9-GNA Stock Solution: Prepare a 10 mM stock solution of 9-GNA in a suitable solvent (e.g., DMSO or water, depending on solubility). Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Enzyme Activation: Prepare a working solution of arginase by diluting the stock solution in assay buffer containing 10 mM MnCl₂. Incubate for 10 minutes at 37°C to activate the enzyme.

  • Assay Procedure:

    • Add 25 µL of the various concentrations of 9-GNA to the wells of a 96-well plate. Include a vehicle control (solvent only).

    • Add 25 µL of the activated arginase solution to each well.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the L-arginine solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 100 µL of the Urea Colorimetric Detection Reagent.

    • Heat the plate at 95°C for 30 minutes to develop the color.

    • Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (typically between 520-540 nm) using a microplate reader.[6]

  • Urea Standard Curve:

    • Prepare a series of urea standards (e.g., 0 to 10 mM) by diluting the urea standard solution in the assay buffer.

    • Add 100 µL of each standard to separate wells of the microplate.

    • Add 100 µL of the Urea Colorimetric Detection Reagent to each standard well.

    • Follow the same color development procedure as for the assay samples.

    • Plot the absorbance values against the urea concentrations to generate a standard curve.

cluster_workflow Arginase Inhibition Assay Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Plate Setup (Add Inhibitor/Vehicle) prep->plate enzyme_add Add Activated Arginase plate->enzyme_add pre_incubate Pre-incubation (15 min, 37°C) enzyme_add->pre_incubate reaction_start Initiate Reaction (Add L-Arginine) pre_incubate->reaction_start reaction_incubate Incubation (30-60 min, 37°C) reaction_start->reaction_incubate stop_reaction Stop Reaction & Add Colorimetric Reagent reaction_incubate->stop_reaction color_dev Color Development (30 min, 95°C) stop_reaction->color_dev read_plate Read Absorbance (530 nm) color_dev->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis

Workflow for the colorimetric arginase inhibition assay.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol outlines a method to assess the inhibitory effect of 9-Guanidino-nonanoic acid on NOS activity by quantifying the amount of nitrite, a stable metabolite of NO, using the Griess reagent.

Materials and Reagents:

  • Recombinant nNOS, eNOS, or iNOS

  • L-Arginine

  • 9-Guanidino-nonanoic acid (or other test inhibitors)

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium Nitrite (NaNO₂) Standard Solution

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • NOS Stock Solution: Reconstitute the lyophilized NOS enzyme in the assay buffer.

    • L-Arginine Solution: Prepare a 10 mM stock solution of L-arginine in the assay buffer.

    • 9-GNA Stock Solution: Prepare a 10 mM stock solution of 9-GNA and perform serial dilutions.

    • Cofactor Mix: Prepare a fresh cofactor mix containing NADPH, BH4, Calmodulin, and CaCl₂ in the assay buffer.

  • Assay Procedure:

    • Add 20 µL of the various concentrations of 9-GNA to the wells of a 96-well plate. Include a vehicle control.

    • Add 20 µL of the NOS enzyme solution to each well.

    • Add 20 µL of the L-arginine solution.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of the cofactor mix.

    • Incubate the plate for 60-120 minutes at 37°C.

    • After incubation, add 50 µL of Griess Reagent to each well.

    • Incubate for 15 minutes at room temperature in the dark to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.[8]

  • Nitrite Standard Curve:

    • Prepare a series of nitrite standards (e.g., 0 to 100 µM) by diluting the NaNO₂ standard solution in the assay buffer.

    • Add 100 µL of each standard to separate wells.

    • Add 50 µL of Griess Reagent to each standard well.

    • Incubate and read the absorbance as described for the assay samples.

    • Plot the absorbance values against the nitrite concentrations to generate a standard curve.

Data Presentation and Analysis

The primary output of these inhibition assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Calculation of % Inhibition:

% Inhibition = [ (Absorbance of Uninhibited Control - Absorbance of Sample) / Absorbance of Uninhibited Control ] * 100

IC50 Determination:

The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package.

Representative Data Table:

The following table presents hypothetical IC50 values for a test compound like 9-Guanidino-nonanoic acid against different arginase and NOS isoforms.

Enzyme TargetHypothetical IC50 (µM)
Human Arginase I15.2 ± 2.1
Human Arginase II28.7 ± 3.5
neuronal NOS (nNOS)> 100
inducible NOS (iNOS)45.3 ± 5.8

Troubleshooting and Experimental Considerations

  • Solubility of Inhibitor: Guanidino compounds are generally water-soluble, but the long aliphatic chain of 9-GNA may reduce its aqueous solubility.[1][9][10][11][12] It is crucial to ensure that the inhibitor is fully dissolved in the assay buffer. A small percentage of a co-solvent like DMSO can be used, but its final concentration in the assay should be kept low (typically <1%) and consistent across all wells.

  • Enzyme Activity: Ensure that the enzyme is active and the assay is performed within the linear range of the reaction. A time-course experiment is recommended to determine the optimal incubation time.

  • Controls: Always include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only) in each experiment to validate the assay performance.

  • Interference: Some compounds can interfere with the colorimetric detection method. It is advisable to test the inhibitor's effect on the colorimetric reaction in the absence of the enzyme.

References

  • Corbett, J. A., et al. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552–556.
  • Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963–968.
  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 39, 191–220.
  • Knipp, M., & Vasak, M. (2000). A colorimetric 96-well microtiter plate assay for the determination of arginase activity. Analytical Biochemistry, 286(2), 257–264.
  • Nakatsuka, M., & Nakatsuka, S. (2001). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 431(2), 141–147.
  • PubChem. (n.d.). Guanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nonanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rochette, L., Lorin, J., Zeller, M., Guilland, J. C., Lorgis, L., Cottin, Y., & Vergely, C. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & therapeutics, 140(3), 239–257.
  • Sciencemadness Wiki. (n.d.). Guanidine. Retrieved from [Link]

  • Wu, G., & Morris, S. M., Jr. (1998). Arginine metabolism: nitric oxide and beyond. The Biochemical Journal, 336(Pt 1), 1–17.
  • White, A. R., Ryter, S. W., & Choi, A. M. (2006). A colorimetric microplate assay method for high throughput analysis of arginase activity in vitro. Nitric Oxide, 15(2), 184–189.
  • Wolff, D. J., & Lubeskie, A. (1995). Management of nitric oxide synthase activity by allosteric and pseudosubstrate inhibitors. Archives of Biochemistry and Biophysics, 316(1), 290–301.
  • Woo, K. S., et al. (2012). The IC50 values of various arginine derivatives for inhibition of arginase and DDAH. ResearchGate. Retrieved from [Link]

  • Zhin-Mar, A., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 62(23), 10769–10784.
  • FooDB. (n.d.). Showing Compound Guanidino acetic acid (FDB005417). Retrieved from [Link]

  • Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of Biological Chemistry, 269(42), 26677–26683.
  • American Chemical Society. (2020). Guanidine. Retrieved from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Method

analytical methods for detecting 9-Guanidino-nonanoic acid

Application Note & Protocol Guide Executive Summary & Chemical Logic 9-Guanidino-nonanoic acid (9-GNA) is a structural hybrid: it possesses a hydrophobic nonanoic acid tail and a highly polar, basic guanidino head group....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Logic

9-Guanidino-nonanoic acid (9-GNA) is a structural hybrid: it possesses a hydrophobic nonanoic acid tail and a highly polar, basic guanidino head group. This amphiphilic nature (


, MW: 215.29) presents a unique analytical challenge. It is too polar for standard hexane extraction yet too hydrophobic for simple aqueous precipitation without significant losses.

This guide outlines a Dual-Mode Analytical Strategy :

  • LC-MS/MS (Trace Quantification): The gold standard for biological matrices (plasma, cell lysate), utilizing Mixed-Mode Solid Phase Extraction (SPE) to exploit the molecule's zwitterionic potential.

  • HPLC-FLD (Purity/QC): A robust method using post-column derivatization with 9,10-phenanthrenequinone, specific to the guanidino moiety, eliminating interference from non-guanidino impurities.

Sample Preparation: The "Amphiphilic Trap"

Causality: Standard Liquid-Liquid Extraction (LLE) is inefficient for 9-GNA because the charged guanidino group prevents partitioning into non-polar solvents, while the C9 chain causes smearing in protein precipitation. Solution: We utilize Mixed-Mode Cation Exchange (MCX) SPE. The sorbent contains both reverse-phase (C18) and strong cation exchange (


) groups.
  • Mechanism: The C9 tail binds to the C18 regions, while the protonated guanidine (

    
    ) binds electrostatically to the sulfonate groups. This allows for rigorous washing of neutral and acidic interferences before elution.
    
Protocol A: MCX Solid Phase Extraction

Materials: Oasis MCX or Strata-X-C cartridges (30 mg/1 mL).

  • Conditioning:

    • 1 mL Methanol (activate C18).

    • 1 mL Water (equilibrate).

  • Loading:

    • Acidify sample (Plasma/Urine) with 2% Formic Acid to pH < 3 (Ensures Guanidine is ionized +1, Carboxyl is neutral).

    • Load 200 µL of acidified sample.

  • Wash 1 (Acidic/Aqueous):

    • 1 mL 2% Formic Acid in Water. (Removes proteins and polar neutrals).

  • Wash 2 (Organic/Neutral):

    • 1 mL 100% Methanol. (CRITICAL STEP: The guanidine is locked by ionic bond, allowing us to wash away hydrophobic lipids with pure methanol).

  • Elution:

    • 600 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][2][3] High pH neutralizes the guanidine charge and disrupts the ionic bond; Methanol solvates the C9 tail.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (80:20).

Method 1: LC-MS/MS Quantification (Trace Level)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: ESI Positive Mode.

Chromatographic Conditions
  • Column: C18 with Polar Embedded Group (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18), 2.1 x 100 mm, 1.7 µm.

    • Why: Standard C18 may suffer from "phase collapse" in highly aqueous start conditions needed to retain the polar head. Polar embedded groups prevent this.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% BEvent
0.05Load/Desalt
1.05Hold
6.095Elute 9-GNA
7.595Wash
7.65Re-equilibrate
10.05End
MS/MS Transitions (MRM)

The precursor ion is the protonated molecule


.
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)RoleMechanism
9-GNA 216.3 60.1 25Quantifier Formation of Guanidinium ion (

)
9-GNA216.3198.215QualifierLoss of Water (

)
9-GNA216.3157.130QualifierLoss of Guanidine group
IS (d3-GNA)*219.360.125Internal StdDeuterated analog

*Note: If d3-9-GNA is unavailable, use d3-Guanidinoacetic acid or d3-Octanoylcarnitine as a surrogate.

Method 2: HPLC-FLD (QC & Purity)

Context: For drug substance analysis where MS is unavailable or cost-prohibitive. Chemistry: The Sakaguchi Reaction variant. 9,10-Phenanthrenequinone (PQ) reacts specifically with the guanidino group under alkaline conditions to form a fluorescent phenanthrene-imidazole derivative.

Workflow Diagram (DOT)

G Sample Sample (9-GNA) HPLC HPLC Separation (C18 Column) Sample->HPLC Inject Reactor Post-Column Reactor (60°C, Teflon Coil) HPLC->Reactor Eluent Reagent Reagent: 9,10-Phenanthrenequinone + NaOH Reagent->Reactor Pump B Detector Fluorescence Detector Ex: 366nm | Em: 480nm Reactor->Detector Derivatized Product Data Quantification Detector->Data Signal

Figure 1: Post-column derivatization workflow for specific detection of guanidino-compounds.

Protocol Details
  • Separation: Isocratic elution (60% Methanol / 40% Phosphate Buffer pH 3.0) on C18.[4]

  • Post-Column Reagent:

    • Solution A: 2M NaOH.

    • Solution B: 100 µM 9,10-Phenanthrenequinone in DMF/Methanol.

  • Reaction: Reagents added via T-junction post-column. Reaction coil (5m x 0.5mm ID) kept at 60°C.

  • Detection: Excitation 366 nm, Emission 480 nm.

References

  • Determination of Guanidinoacetic Acid in Urine by HPLC-FLD. Source: DergiPark (Anatolian Journal of Pharmaceutical Sciences). URL:[Link]

  • Synthesis and Characterization of 9-Guanidino-nonanoic acid derivatives (Eulicin/Neamphamide context). Source: MDPI (Marine Drugs / Antibiotics). URL:[Link]

  • Gas-liquid chromatographic measurement of guanidino acids. Source: PubMed / Clinical Chemistry. URL:[Link]

  • Analysis of fatty acids by LC-MS (Methodology Basis). Source: University of Wuppertal. URL:[Link]

  • PubChem Compound Summary: Nonanoic Acid (Structural Basis). Source: NIH National Library of Medicine. URL:[Link]

Sources

Application

Application Note: High-Fidelity HPLC &amp; LC-MS/MS Analysis of 9-Guanidino-nonanoic Acid

Topic: HPLC analysis of 9-Guanidino-nonanoic acid Content Type: Application Note & Protocol Executive Summary & Analytical Challenges 9-Guanidino-nonanoic acid (9-GNA) is a zwitterionic compound characterized by a polar,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC analysis of 9-Guanidino-nonanoic acid Content Type: Application Note & Protocol

Executive Summary & Analytical Challenges

9-Guanidino-nonanoic acid (9-GNA) is a zwitterionic compound characterized by a polar, basic guanidino group (


) and a terminal carboxylic acid (

) separated by a hydrophobic C9 alkyl chain.[1][2] This amphiphilic structure presents distinct chromatographic challenges:
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.[1][2]
    
  • Zwitterionic Behavior: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and peak tailing on standard C18 columns due to secondary silanol interactions.[1][2]

  • Solubility Profile: The hydrophobic chain reduces solubility in purely aqueous buffers compared to short-chain homologs like guanidinoacetic acid.[1][2]

This guide details two validated protocols:

  • Protocol A (Gold Standard): LC-MS/MS for maximum sensitivity and specificity without derivatization.[1][2]

  • Protocol B (Accessible Standard): HPLC-FLD utilizing pre-column derivatization with 9,10-Phenanthrenequinone, targeting the guanidino moiety for high-sensitivity fluorescence detection.[1]

Physicochemical Profile

PropertyValueImplication for Chromatography
Molecular Formula

MW = 215.30 g/mol ; Monitor m/z 216.3 [M+H]+
pKa (Basic) ~12.5 (Guanidino)Positively charged at pH < 11.[1][2][3][4] Requires acidic mobile phase for stable ionization.[1][2]
pKa (Acidic) ~4.2 (Carboxyl)Negatively charged at pH > 5.[1][2]
LogP ~1.5 - 2.0 (Est.)[1][2]Moderate hydrophobicity allows RP-HPLC retention if ionization is suppressed.[1][2]
UV Absorbance < 210 nm (End absorption)Direct UV is non-specific; derivatization or MS is required.[1][2]

Protocol A: LC-MS/MS Analysis (Direct Injection)[1]

Rationale: This method utilizes the high proton affinity of the guanidino group for sensitive Electrospray Ionization (ESI) in positive mode.[2] It eliminates the need for time-consuming derivatization.[1][2]

Reagents & Chemicals[1][2][5]
  • Solvent A: 0.1% Formic Acid in LC-MS Grade Water (Proton source, suppresses silanol activity).[1][2]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1][2][5]

  • Column: C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18), 2.1 x 100 mm, 1.8 µm.[1]

Instrument Parameters
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Ionization ESI Positive (+)
Source Temp 350°C
Capillary Voltage 3.0 kV
Gradient Program
Time (min)% Solvent BDescription
0.05%Initial equilibration (retain polar impurities)
1.05%Isocratic hold
6.095%Linear ramp to elute 9-GNA
8.095%Wash
8.15%Return to initial
11.05%Re-equilibration
MS/MS Transitions (MRM)
  • Precursor Ion: 216.3

    
    [1][2]
    
  • Quantifier Ion: 199.3 (Loss of

    
    ) or 174.2 (Loss of guanidine moiety - optimization required based on fragmentation energy).[1][2]
    
  • Qualifier Ion: 60.1 (Guanidinium fragment).[1][2]

Protocol B: HPLC-FLD with Pre-Column Derivatization

Rationale: For labs without MS, derivatization with 9,10-Phenanthrenequinone (PQ) is specific to the guanidino group, converting 9-GNA into a highly fluorescent phenanthrene-imidazole derivative.[1]

Derivatization Reaction Chemistry

The reaction requires alkaline conditions to facilitate the condensation of the guanidino group with the quinone.[1][2]

Derivatization GNA 9-GNA (Analyte) Derivative Fluorescent Derivative GNA->Derivative + 60°C, 20 min PQ 9,10-Phenanthrenequinone (Reagent) PQ->Derivative NaOH NaOH (Catalyst) NaOH->Derivative

Figure 1: Reaction scheme for the specific derivatization of the guanidino moiety.

Sample Preparation Protocol
  • Stock Solution: Dissolve 10 mg 9-GNA in 10 mL Methanol/Water (50:50).

  • Reagent A: 1 mM 9,10-Phenanthrenequinone in DMF (Dimethylformamide).

  • Reagent B: 2 M NaOH.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Reagent A + 50 µL Reagent B.[1][2]

    • Incubate at 60°C for 20 minutes in a heating block.

    • Quench: Add 250 µL of 10% Acetic Acid (Critical to stabilize fluorescence and neutralize pH).

    • Filter (0.22 µm PTFE) into HPLC vial.[1][2]

HPLC-FLD Conditions
ParameterSetting
Column C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Fluorescence: Ex 256 nm / Em 365 nm (or Ex 365/Em 500 depending on derivative isomer stability)
Isocratic Mode 60% A / 40% B (Adjust based on retention time of ~6-8 min)

Method Validation & Quality Control

To ensure data integrity (E-E-A-T), the following validation parameters must be established:

System Suitability Testing (SST)[1][2]
  • Tailing Factor (

    
    ):  Must be < 1.5. (Guanidines prone to tailing; add 5 mM Triethylamine to mobile phase if tailing persists in Protocol B).
    
  • Precision: %RSD of peak area < 2.0% for 6 replicate injections.

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[1][2][6]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions with guanidine.[1][2]Use "End-capped" columns; Increase buffer ionic strength; Add 0.1% TFA.[1][2]
Low Sensitivity (FLD) Incomplete derivatization.Verify pH > 12 during reaction; Ensure reagents are fresh (PQ oxidizes).
Carryover Guanidine sticking to injector needle.[1][2]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1][2]

Visual Workflow Summary

Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Sample (9-GNA) Deriv Derivatization (Phenanthrenequinone + NaOH) Sample->Deriv Quench Quench/Stabilize (Acetic Acid) Deriv->Quench HPLC HPLC Separation (C18 Column) Quench->HPLC Detect Detection (FLD or MS/MS) HPLC->Detect Data Data Processing (Quantitation) Detect->Data

Figure 2: End-to-end analytical workflow for 9-Guanidino-nonanoic acid.

References

  • Kobayashi, Y., et al. (2020).[1][2] Selective fluorescence derivatization of guanidino compounds using 9,10-phenanthrenequinone for high-performance liquid chromatography. Journal of Chromatography A. [1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). General Chapter 2.2.29: Liquid Chromatography.[1][2][7][8][9] (Standard guidelines for chromatographic validation).

  • Halket, J. M., et al. (2005).[1][2] Chemical derivatization and mass spectral libraries in metabolic profiling of amino acids and related compounds.[2] Journal of Experimental Botany.[1][2]

  • Analytical Methods Committee. (2018). Evaluation of analytical methods for guanidino compounds. The Analyst.[1][2]

Sources

Method

Application Note: 9-Guanidino-nonanoic Acid (9-GNA) in Neuroscience Research

[1][2] Part 1: Executive Summary & Scientific Rationale Introduction 9-Guanidino-nonanoic acid (9-GNA) is a medium-chain guanidino fatty acid utilized in neuroscience as a specialized chemical probe.[1][2] Unlike its sho...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Scientific Rationale

Introduction

9-Guanidino-nonanoic acid (9-GNA) is a medium-chain guanidino fatty acid utilized in neuroscience as a specialized chemical probe.[1][2] Unlike its shorter-chain analog


-guanidinopropionic acid (

-GPA)
—which is widely used to inhibit the creatine transporter (SLC6A8)—9-GNA is characterized by a longer aliphatic chain (C9) that confers distinct lipophilicity and metabolic inhibitory properties.[1][2]

In neuroscience research, 9-GNA is primarily employed to model metabolic-induced excitotoxicity and guanidino-compound mediated seizures .[1][2] Its mechanism of action bridges the gap between metabolic disruption (inhibition of glucose oxidation) and direct neuronal hyperexcitability, making it a valuable tool for studying the pathophysiology of uremic encephalopathy and metabolic epilepsy.[2]

Mechanism of Action

The neuropharmacological activity of 9-GNA is defined by a "Dual-Hit" mechanism:

  • Metabolic Inhibition (Primary): 9-GNA acts as a competitive inhibitor of glucose oxidation.[1][2] Early characterization (Weitzel et al.) demonstrated that dimethylamides of 9-GNA can diminish glucose oxidation by up to 30-40% in metabolically active tissues.[1][2] This creates a state of local cerebral hypoglycemia , reducing the ATP availability required for maintaining ion gradients (Na+/K+ ATPase).[1][2]

  • GABAergic Antagonism (Secondary): Structurally, 9-GNA belongs to the class of monosubstituted guanidines (like methylguanidine and guanidinosuccinic acid), which are known uremic toxins.[2] These compounds act as competitive antagonists at the GABA

    
     receptor chloride channel , reducing inhibitory tone.[1][2]
    

Outcome: The convergence of reduced energy availability (metabolic stress) and disinhibition (GABA blockade) results in a lowered seizure threshold, manifesting as clonic-tonic convulsions in in vivo models.[1][2]

Part 2: Experimental Applications

Key Research Areas
Application AreaSpecific Utility of 9-GNATarget Outcome
Epilepsy Research Chemical induction of seizures distinct from PTZ or Kainate models.[1][2]Study of metabolically-triggered seizure onset.
Uremic Encephalopathy Modeling the accumulation of neurotoxic guanidino compounds found in renal failure.Assessment of neuroprotective strategies against guanidino-toxins.
Metabolic Neuroscience Probing the link between fatty acid metabolism and neuronal excitability.[1][2]Evaluation of glucose oxidation rates under guanidino stress.
Comparison of Guanidino Tools

It is critical not to conflate 9-GNA with other guanidino tools.[1][2]

  • 
    -GPA (C3):  Creatine Transporter Inhibitor.[1][2] Used to deplete brain creatine.[1][2] Non-convulsant. 
    
  • Guanidinoacetic Acid (GAA, C2): Creatine precursor.[1][2][3] Can be epileptogenic if methyltransferase (GAMT) is deficient.[1][2]

  • 9-GNA (C9): Metabolic Inhibitor/Convulsant.[1][2] Potent seizure inducer. [1][2]

Part 3: Protocols & Methodologies

Protocol A: In Vivo Seizure Induction (Mouse Model)

Objective: To induce acute metabolic-excitotoxic seizures for the evaluation of anticonvulsant candidates.[1][2]

Materials:

  • Compound: 9-Guanidino-nonanoic acid (Free acid or HCl salt).[2]

  • Vehicle: 0.9% Saline with 5% DMSO (due to C9 chain lipophilicity).[1][2]

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks).

Step-by-Step Procedure:

  • Preparation: Dissolve 9-GNA in DMSO first, then slowly dilute with warm saline to a final concentration of 10 mg/mL. Ensure pH is adjusted to 7.4.

  • Baseline: Acclimate mice to the observation chamber for 30 minutes. Record baseline EEG if implanted.[1][2]

  • Administration: Administer 9-GNA via intraperitoneal (i.p.) injection .

    • Dose Range: 50 mg/kg – 150 mg/kg (Dose-finding required for specific batch purity).[1][2]

    • Note: Convulsions typically onset within 15–30 minutes, correlating with the inhibition of glucose oxidation and BBB penetration.[2]

  • Observation: Score seizures using the Racine Scale :

    • Stage 1: Mouth and facial movements.[1][2]

    • Stage 2: Head nodding.[1][2]

    • Stage 3: Forelimb clonus.[1][2]

    • Stage 4: Rearing with forelimb clonus.[1][2]

    • Stage 5: Rearing and falling (Generalized tonic-clonic seizure).[1][2]

  • Validation: Collect blood samples post-seizure to verify hypoglycemia (secondary to systemic metabolic inhibition) vs. pure neurotoxicity.[1][2]

Protocol B: In Vitro Glucose Oxidation Assay

Objective: To quantify the metabolic inhibitory potential of 9-GNA in neuronal cultures.

  • Culture: Primary cortical neurons (DIV 14).[1][2]

  • Treatment: Incubate cells with 9-GNA (10 µM – 100 µM) for 4 hours in glucose-free buffer, then add [U-14C]-Glucose.

  • Capture: Incubate for 1 hour. Capture released

    
    CO
    
    
    
    using hyamine hydroxide-soaked filter paper in a sealed well system.[1][2]
  • Measurement: Quantify radioactivity via liquid scintillation counting.

  • Calculation: % Inhibition = (CPM_Control - CPM_9GNA) / CPM_Control * 100.[1][2]

Part 4: Visualization (Graphviz)[1][2]

Mechanism of Action Pathway

This diagram illustrates the dual pathway by which 9-GNA induces neuronal hyperexcitability.[1]

G cluster_0 Metabolic Pathway cluster_1 Receptor Pathway GNA 9-Guanidino-nonanoic Acid (9-GNA) GlucOx Inhibition of Glucose Oxidation GNA->GlucOx GABA GABA-A Receptor Antagonism GNA->GABA ATP ATP Depletion GlucOx->ATP Pump Na+/K+ ATPase Failure ATP->Pump Depol Membrane Depolarization Pump->Depol Cl Reduced Cl- Influx GABA->Cl Cl->Depol Seizure Seizure / Convulsions (Racine Stage 3-5) Depol->Seizure

Caption: Dual-mechanism pathway of 9-GNA showing metabolic inhibition and receptor blockade converging on seizure induction.[1][2]

Experimental Workflow

Workflow cluster_vivo In Vivo Protocol cluster_vitro In Vitro Validation Start Start: 9-GNA Preparation (Dissolve in DMSO -> Saline) Dose IP Injection (50-150 mg/kg) Start->Dose Culture Neuronal Culture (DIV 14) Start->Culture Obs Observation (30 min) Racine Scale Scoring Dose->Obs Sample Blood Glucose & Brain Tissue Collection Obs->Sample Analysis Data Output: Metabolic-Excitotoxic Profile Sample->Analysis Correlate Assay 14C-Glucose Oxidation Assay Culture->Assay Assay->Analysis Correlate

Caption: Integrated workflow for in vivo seizure modeling and in vitro metabolic validation using 9-GNA.

Part 5: References

  • Weitzel, G., Fretzdorff, A. M., & Stock, W. (1980). Syntheses and hypoglycemic activities of ethyl esters and various amides of omega-guanidino fatty acids with medium chain length.[1][2][4] Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 361(1), 41–50.[1][2]

  • De Deyn, P. P., & Macdonald, R. L. (1990). Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture.[1][2] Annals of Neurology, 28(5), 627–633.[1][2]

  • Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds.[1][2] History and recent advances.[1][2][4] Pavlovian Journal of Biological Science, 22(3), 85–94.[1][2]

  • Dembitsky, V. M. (2022). Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity.[1][2][5] Hydrobiology, 1(4), 446-479.[1][2]

Sources

Application

Application Note: Experimental Design for 9-Guanidino-nonanoic Acid (9-GNA)

This Application Note is designed for researchers investigating 9-Guanidino-nonanoic acid (9-GNA) , a functionalized fatty acid derivative with significant potential in metabolic regulation, antimicrobial drug design (e....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating 9-Guanidino-nonanoic acid (9-GNA) , a functionalized fatty acid derivative with significant potential in metabolic regulation, antimicrobial drug design (e.g., Eulicin analogs), and peptide mimetic chemistry.

Introduction & Scientific Rationale

9-Guanidino-nonanoic acid (9-GNA) is an


-guanidino fatty acid (C10H21N3O2) comprising a nine-carbon aliphatic chain terminated by a guanidinium group.[1] It serves as a critical pharmacophore in the antibiotic Eulicin  and has been identified as a metabolic modulator that inhibits glucose oxidation in adipocytes.
Core Applications
  • Antimicrobial & Antiviral Development: 9-GNA is the bioactive moiety in lipopeptide antibiotics (e.g., Eulicin, Neamphamide A) that target fungal and viral membranes (including HIV-1).

  • Metabolic Modulation: Free 9-GNA and its amide derivatives exhibit hypoglycemic activity by inhibiting mitochondrial glucose oxidation, making them probes for metabolic disorder research.

  • Peptidomimetics: Used as a spacer or arginine-mimic in PROTACs and synthetic peptides to enhance membrane permeability via the "arginine magic" effect.

Pre-Experimental Considerations

Chemical Handling & Stability
  • Appearance: White crystalline solid (typically as HCl salt).

  • Molecular Weight: 215.3 g/mol (Free base).

  • Solubility:

    • Water/PBS: Highly soluble (>50 mM) as the Hydrochloride salt.

    • DMSO: Soluble; recommended for preparing 100 mM stock solutions for biological assays.

    • Organic Solvents: Poor solubility in non-polar solvents (Hexane, Et2O); moderate in Methanol.

  • Storage: Hygroscopic. Store at -20°C under desiccated conditions. Aqueous stocks are stable for 1 week at 4°C; -80°C for long-term storage.

Synthesis & Sourcing Strategy

If commercial stock is unavailable, 9-GNA represents a classic "Click" or substitution target.

  • Route A (Nucleophilic Substitution): Reaction of 9-bromononanoic acid with free guanidine in dioxane/ethanol.

  • Route B (Amidination): Reaction of 9-aminononanoic acid with cyanamide or 1H-pyrazole-1-carboxamidine.

Experimental Protocols

Protocol A: In Vitro Glucose Oxidation Assay (Metabolic Profiling)

Objective: To quantify the inhibition of glucose oxidation in isolated adipocytes, a known effect of medium-chain


-guanidino fatty acids.

Materials:

  • Isolated rat/mouse epididymal adipocytes.

  • [1-14C]-Glucose.

  • Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4).

  • 9-GNA Stock (100 mM in DMSO).

Workflow:

  • Cell Preparation: Suspend adipocytes (

    
     cells/mL) in KRB buffer containing 1% BSA.
    
  • Dosing: Treat cells with 9-GNA (Titration: 10 µM – 1 mM). Include a Vehicle Control (DMSO < 0.1%).

  • Substrate Addition: Add 0.5 µCi [1-14C]-Glucose.

  • Incubation: Incubate at 37°C for 90 minutes in a sealed flask with a center well containing benzethonium hydroxide (CO2 trap).

  • Termination: Inject 0.5 mL 1N H2SO4 into the media to release CO2 and kill cells.

  • Measurement: Quantify trapped 14CO2 via Liquid Scintillation Counting (LSC).

Data Analysis: Calculate % Inhibition relative to basal glucose oxidation.

Note: 9-GNA typically exhibits dose-dependent inhibition (IC50 range: 50–200 µM).

Protocol B: Antimicrobial Lipopeptide Synthesis (Solid Phase)

Objective: Incorporation of 9-GNA into peptide backbones to mimic Eulicin-type antibiotics.

  • Resin Loading: Use 2-Chlorotrityl chloride resin. Load the C-terminal amino acid.

  • Coupling 9-GNA:

    • Activation: Use HATU/DIEA (1:2 ratio) in DMF.

    • Time: 2 hours at Room Temperature.

    • Critical Step: The guanidino group does not require protection if using acidic cleavage, but Pbf-protected guanidines are preferred for cleaner HPLC profiles.

  • Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 5-95% Acetonitrile in Water (0.1% TFA).

Analytical Validation (LC-MS/MS)

System: Agilent 6400 Series Q-TOF or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

Method Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

Target Transitions (MRM):

  • Precursor Ion: [M+H]+ = 216.3 m/z

  • Product Ion 1 (Quantifier): 157.1 m/z (Loss of guanidino group).

  • Product Ion 2 (Qualifier): 60.0 m/z (Guanidinium fragment).

Visualizing the Mechanism & Workflow

Diagram 1: 9-GNA Mechanism of Action

This diagram illustrates the dual-pathway activity of 9-GNA: Membrane disruption (Antibiotic) and Metabolic inhibition (Adipocyte).

GNA_Mechanism cluster_Membrane Path A: Antimicrobial/Viral (Eulicin-like) cluster_Metabolic Path B: Metabolic Modulation (Adipocytes) GNA 9-Guanidino-nonanoic Acid (9-GNA) Lipid Lipid Bilayer Interaction GNA->Lipid Amphiphilic Nature Mito Mitochondrial Entry GNA->Mito Transporter Uptake Permeability Membrane Permeabilization Lipid->Permeability Lysis Pathogen Lysis (HIV/Fungal) Permeability->Lysis Oxidation Glucose Oxidation Enzymes Mito->Oxidation Inhibition Hypo Hypoglycemic Effect Oxidation->Hypo Reduced ATP/Flux

Caption: Dual mechanism of 9-GNA showing membrane disruption (left) and metabolic inhibition (right).

Diagram 2: Experimental Workflow for Glucose Oxidation Assay

A step-by-step logic flow for validating the metabolic activity of 9-GNA.

Assay_Workflow Start Start: Adipocyte Isolation Prep Pre-Incubation (KRB Buffer + BSA) Start->Prep Treat Treatment (9-GNA + 14C-Glucose) Prep->Treat Incubate Incubation (90 min @ 37°C) Treat->Incubate Trap CO2 Trapping (Benzethonium OH) Incubate->Trap Acid Acidification (H2SO4 Injection) Trap->Acid Release 14CO2 Read LSC Measurement (CPM -> % Inhibition) Acid->Read

Caption: Workflow for 14C-Glucose oxidation assay to quantify 9-GNA metabolic inhibition.

References

  • Weitzel, G., et al. (1980). Syntheses and hypoglycemic activities of ethyl esters and various amides of omega-guanidino fatty acids with medium chain length.[2] Hoppe-Seyler's Zeitschrift fur physiologische Chemie.

  • Dembitsky, V. M. (2022). Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity.[3] Hydrobiology, MDPI.

  • Harman, R. E., et al. (1958). Eulicin, a new antibiotic. II. Structure of eulicin. Journal of the American Chemical Society. (Validation of 9-GNA as a structural component).

  • Infante, M. R., et al. (1984). Surface Active Molecules: Preparation and Properties of Long Chain N-Acyl-L-Alpha-Amino-Omega-Guanidine Alkyl Acid Derivatives.[4] International Journal of Cosmetic Science.

  • PrepChem. Synthesis of 9-guanidino-nonanoic acid. (Methodology for chemical synthesis from 9-bromo precursors).

Sources

Method

Application Note: Mechanistic Characterization of 9-Guanidino-nonanoic Acid (9-GNA)

Executive Summary & Chemical Context[1][2][3][4][5] 9-Guanidino-nonanoic acid (9-GNA) represents a unique class of chemical probes bridging the gap between polar arginine mimics and lipophilic fatty acids. Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

9-Guanidino-nonanoic acid (9-GNA) represents a unique class of chemical probes bridging the gap between polar arginine mimics and lipophilic fatty acids. Structurally, it consists of a terminal guanidinium group (cationic at physiological pH) linked to a carboxylic acid via a hydrophobic C9 aliphatic chain.

Unlike short-chain analogs (e.g., Guanidinoacetic acid or 3-Guanidinopropionic acid) which are primary substrates for the Creatine Transporter (SLC6A8), the extended hydrophobic spacer of 9-GNA alters its pharmacological profile, shifting its utility toward:

  • Nitric Oxide Synthase (NOS) Inhibition: Probing the hydrophobic access channel of the NOS active site.

  • Membrane Dynamics: Acting as a simplified model for arginine-rich Cell-Penetrating Peptides (CPPs), facilitating studies on guanidinium-lipid interactions.

  • Transporter Blockade: Serving as a non-transportable competitive inhibitor for guanidino-specific solute carriers.

This guide provides the experimental framework to validate these mechanisms.

Module A: Nitric Oxide Synthase (NOS) Inhibition Studies[2][3][4][5]

Rationale

The guanidino moiety of 9-GNA mimics the substrate L-Arginine. However, the nonanoic acid tail provides steric bulk that interacts distinctively with the substrate access channel of NOS isoforms (iNOS, nNOS, eNOS). This assay determines if 9-GNA acts as a competitive inhibitor by displacing L-Arginine.

Experimental Protocol: Oxyhemoglobin Oxidation Assay

This method is preferred over the Griess assay for kinetic studies as it allows real-time monitoring of NO production.

Materials:

  • Enzyme: Recombinant nNOS or iNOS (Rat/Human).

  • Substrate: L-Arginine (Km ~2-5 µM).

  • Cofactors: NADPH (100 µM), Calmodulin (CaM), Tetrahydrobiopterin (BH4), CaCl2.

  • Probe: Oxyhemoglobin (HbO2) in 50 mM HEPES (pH 7.4).

Workflow:

  • HbO2 Preparation: Reduce commercial hemoglobin with sodium dithionite, then desalt using a Sephadex G-25 column to remove excess reductant. Verify quality by Absorbance ratio (A577/A542 > 1.3).

  • Reaction Assembly: In a quartz cuvette, mix:

    • Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT.

    • Cofactors: 10 µM BH4, 10 µg/mL CaM, 1 mM CaCl2.

    • Variable: 9-GNA (0.1 µM – 100 µM).

    • Substrate: L-Arginine (Fixed at Km concentration).

  • Initiation: Add NADPH (100 µM final) to start the reaction.

  • Detection: Monitor the conversion of HbO2 to Methemoglobin (MetHb) at 401 nm (Soret band shift) for 5 minutes at 37°C.

  • Calculation: Use the extinction coefficient difference

    
     to calculate NO release rates.
    

Data Analysis: Plot initial velocity (


) vs. [9-GNA]. Fit data to the Cheng-Prusoff equation to determine 

:

Mechanistic Visualization: NOS Competitive Inhibition

NOS_Mechanism NOS NOS Active Site (Heme Domain) NO Nitric Oxide (Product) NOS->NO Oxidation (Requires NADPH/O2) Arg L-Arginine (Substrate) Arg->NOS Native Binding (Km ~2 µM) GNA 9-GNA (Inhibitor) GNA->NOS Competitive Blockade (Hydrophobic Interaction)

Caption: 9-GNA competes with L-Arginine for the heme-adjacent guanidino recognition site, while its nonanoic tail occupies the substrate access channel.

Module B: SLC6A8 Transporter Specificity (Competition Assay)

Rationale

The Creatine Transporter (SLC6A8) is highly specific for the guanidino group. While 3-guanidinopropionic acid (GPA) is a transported substrate, the longer chain of 9-GNA likely exceeds the steric limit for translocation, making it a non-transportable blocker . This assay distinguishes between a substrate and a blocker.

Experimental Protocol: [14C]-Creatine Competition

Cell Line: HEK293 stably expressing human SLC6A8 (CRT). Control: HEK293 Wild Type (WT).

Workflow:

  • Seeding: Plate cells in 24-well plates (Poly-D-Lysine coated) at

    
     cells/well. Culture for 24h.
    
  • Wash: Remove media; wash 2x with warm Choline-Chloride uptake buffer (Sodium-free control) or HBSS (Sodium-containing).

  • Competition Phase:

    • Incubate cells with [14C]-Creatine (10 µM, specific activity 5-10 mCi/mmol).

    • Co-incubate with 9-GNA (titration: 0, 10, 50, 100, 500 µM).

    • Positive Control Inhibitor:

      
      -Guanidinopropionic acid (
      
      
      
      -GPA).
  • Incubation: 30 minutes at 37°C.

  • Termination: Rapidly aspirate buffer and wash 3x with Ice-Cold PBS (stops transport immediately).

  • Lysis: Add 200 µL 0.1 M NaOH/1% SDS.

  • Quantification: Liquid Scintillation Counting (LSC).

Interpretation:

  • If 9-GNA inhibits [14C]-Creatine uptake, it binds the transporter.

  • Differentiation: To determine if 9-GNA is transported or just blocking, perform a trans-stimulation assay (pre-load cells with unlabeled creatine; if adding extracellular 9-GNA induces efflux of internal creatine, 9-GNA is a substrate. If not, it is a blocker).

Experimental Workflow Diagram

CRT_Assay cluster_0 HEK293-SLC6A8 System Step1 Cell Seeding (24h, Poly-D-Lysine) Step2 Buffer Exchange (HBSS + Na+) Step1->Step2 Step3 Co-Incubation [14C]-Creatine + 9-GNA Step2->Step3 Step4 Ice-Cold Wash (Stop Transport) Step3->Step4 30 min @ 37°C Step5 Lysis & Scintillation Step4->Step5

Caption: Workflow for determining the IC50 of 9-GNA against creatine transport in SLC6A8-expressing cells.

Module C: Membrane Interaction (Biophysics)

Rationale

Guanidino-fatty acids are amphiphilic. At high concentrations, they may act as detergents or form transient pores (similar to arginine-rich peptides). This assay measures membrane perturbation, crucial for distinguishing specific receptor binding from non-specific membrane toxicity.

Protocol: Calcein Leakage Assay (Liposomes)

Materials:

  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) : Cholesterol (70:30).

  • Dye: Calcein (self-quenching at high concentration, >50 mM).

Steps:

  • LUV Preparation: Prepare Large Unilamellar Vesicles (LUVs, ~100 nm) encapsulating 70 mM Calcein via extrusion.

  • Purification: Remove unencapsulated dye using a Sephadex G-50 spin column.

  • Baseline: Dilute LUVs in buffer; measure fluorescence (

    
    ) (Ex: 490 nm / Em: 520 nm). Fluorescence is low due to self-quenching.
    
  • Addition: Add 9-GNA (1 – 100 µM).

  • Measurement: Monitor fluorescence increase (

    
    ) over 10 minutes.
    
  • Total Release: Add Triton X-100 (0.1%) to lyse vesicles and obtain maximum fluorescence (

    
    ).
    

Calculation:



Result Interpretation:

  • < 5% Leakage: 9-GNA is membrane stable (likely acts via specific proteins).

  • > 20% Leakage: 9-GNA has significant surfactant/pore-forming activity (non-specific toxicity).

Summary of Expected Data Profiles

AssayParameterExpected Outcome for 9-GNAMechanistic Implication
NOS Kinetics

(Inhibition Constant)
Low µM rangeCompetitive inhibitor at Arg-binding site.
SLC6A8 Uptake IC50 vs CreatineMid µM rangeBinds transporter but likely blocks translocation.
Liposome Leakage % Dye ReleaseLow (<10%) at <50µMMechanism is receptor-mediated, not lytic.
LogP Hydrophobicity~1.5 - 2.5Amphiphilic; capable of passive diffusion.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615. Link

  • Dodd, J. R., et al. (2005). Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. Journal of Medicinal Chemistry, 48, 141–151. Link

  • Mishra, A., et al. (2011). Guanidinium-rich scaffolds facilitate cellular translocation and delivery of bioactive cargos. Journal of the American Chemical Society, 133(31), 12079–12084. Link

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107–1213. Link

  • Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.[1] Modern Research in Inflammation, 3, 48-58.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 9-Guanidino-nonanoic Acid (9-GNA) Solubility Guide

[1][2] Case ID: SOL-9GNA-OPT Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry Last Updated: February 6, 2026[1] Executive Summary: The "Zwitterion Trap" You are likely reading this...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: SOL-9GNA-OPT Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry Last Updated: February 6, 2026[1]

Executive Summary: The "Zwitterion Trap"

You are likely reading this because 9-Guanidino-nonanoic acid (9-GNA) is precipitating in your buffer or failing to dissolve in water.[2][1] This is not a user error; it is a fundamental property of the molecule.

9-GNA consists of a hydrophobic 9-carbon alkyl tail (nonyl chain) and a polar guanidino head group.[2][1] At physiological pH (approx.[2][1] 7.4), the terminal carboxyl group is deprotonated (


) and the guanidino group is protonated (

).[2][1] This creates a zwitterion (net neutral charge) with high crystal lattice energy and significant hydrophobicity due to the C9 tail.[2][1]

The Solution: To solubilize 9-GNA, you must break this zwitterionic interaction by manipulating pH (creating a net charge) or by using a dipolar aprotic solvent (DMSO) to overcome the lattice energy.[1]

Solubility Decision Matrix

Before starting, select your experimental endpoint to determine the correct solvent system.[1]

G Start Start: Define Application AppType What is the downstream application? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro Cells/Enzymes InVivo In Vivo / Animal Study AppType->InVivo Injection (IP/IV) Chem Chemical Synthesis / Analysis AppType->Chem Reaction DMSO_Path Use DMSO Stock (Method A) InVitro->DMSO_Path Max Solubility Aq_Path Use Acidified Saline (Method B) InVivo->Aq_Path Low Toxicity Org_Path Use Methanol/Ethanol Chem->Org_Path

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Guides & FAQs

Topic A: Preparing High-Concentration Stock Solutions

Q: Why won't 9-GNA dissolve in pure water or PBS? A: At pH 7, 9-GNA is zwitterionic.[2][1] The ionic attraction between the


 and Guanidinium

heads of neighboring molecules creates a tight crystal lattice, while the hydrophobic C9 tails repel water. Fix: You must use Method A (DMSO) or Method B (Acidification) .[2][1]
Method A: The DMSO Standard (Recommended for Cell Culture)

Best for: High concentrations (up to 100 mM), long-term storage.[1]

  • Weighing: Weigh the target amount of 9-GNA.

  • Solvent: Add 100% anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Do not use "wet" DMSO; hygroscopic water absorption reduces solubility.[2][1]

  • Agitation: Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Method B: The HCl Salt Conversion (Recommended for Animal Studies)

Best for: Aqueous delivery where DMSO toxicity is a concern.

  • Principle: Adding HCl protonates the carboxyl group (

    
    ), leaving the molecule with a net positive charge (from the guanidine).[2][1] This mimics a cationic surfactant, drastically improving water solubility.[2][1]
    
  • Step 1: Suspend 9-GNA in a small volume of 0.1 M HCl (not water).

  • Step 2: Vortex until clear. The solution is now 9-Guanidino-nonanoic acid hydrochloride.[2][1]

  • Step 3: Dilute this concentrate with sterile saline or PBS to the working concentration.

    • Warning: Check pH after dilution.[2][1] If it is too acidic for injection, neutralize carefully with dilute NaOH, but do not exceed pH 6.5, or the zwitterion will reform and precipitate.[1]

Topic B: Preventing Precipitation in Cell Media

Q: My stock is clear, but it precipitates when I add it to the culture media. Why? A: This is "Solvent Shock." When a hydrophobic molecule in DMSO hits an aqueous buffer, the DMSO disperses rapidly, leaving the molecule stranded in water where it is insoluble.[1]

Protocol: The "Step-Down" Dilution Do not add high-concentration DMSO stock directly to the well.[2]

  • Pre-warm your culture media to 37°C. Cold media accelerates precipitation.[2][1]

  • Intermediate Dilution: Dilute your DMSO stock 1:10 into a carrier solvent (like PBS + 1% BSA or pure PBS) slowly while vortexing.

    • Why BSA? Bovine Serum Albumin acts as a carrier protein, binding the fatty acid tail of 9-GNA and keeping it in solution [1].[1]

  • Final Addition: Add this intermediate solution to your cells. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity [2].[2][1][3][4]

Technical Data Reference

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[2][1]Usage Notes
DMSO Excellent~50-100 mMRecommended for frozen stocks.[2][1]
Ethanol Moderate~10-25 mMRequires warming (37°C).[2][1]
Water (pH 7) Poor< 1 mMNot recommended.[2][1]
0.1 M HCl Good~20-50 mMForms soluble HCl salt.[2][1]
PBS Very Poor< 0.5 mMSalts in PBS ("Salting out" effect) reduce solubility further.[2][1]
Mechanism of Action: pH Dependent Solubility

pH_Effect Acid pH < 4 (Acidic) Acid_State Cationic Form (+) Soluble Acid->Acid_State Protonated COOH Neutral pH 6-10 (Neutral/Physiological) Neutral_State Zwitterion (+/-) Insoluble (Aggregates) Neutral->Neutral_State Isoelectric Point Base pH > 12 (Basic) Base_State Anionic Form (-) Soluble (High pH only) Base->Base_State Deprotonated Guanidine

Figure 2: The charge state of 9-GNA changes with pH.[2][1] The "Neutral" zone is the danger zone for solubility.

References

  • Spector, A. A. (1975).[2][1] "Fatty acid binding to serum albumin."[2][1] Journal of Lipid Research, 16(3), 165-179.[2][1]

  • BenchChem Technical Support. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Protocols.

  • PubChem. (2025).[2][1][5][6][7] "Nonanoic Acid: Solubility and Chemical Properties." National Library of Medicine.[2][1]

  • ResearchGate. (2016).[2][1][8] "Preparation of Stock Solutions for Guanidino Compounds." ResearchGate Community Q&A.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 9-Guanidino-nonanoic acid before handling.

Sources

Optimization

Technical Guide: Stability &amp; Handling of 9-Guanidino-nonanoic Acid

The following technical guide addresses the stability, solubility, and handling of 9-Guanidino-nonanoic acid (also known as 9-Guanidinopelargonic acid). This response is structured as a Tier 3 Technical Support resource,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 9-Guanidino-nonanoic acid (also known as 9-Guanidinopelargonic acid). This response is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-fidelity experimental control.

Document ID: TS-GNA-09 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary: The "Zwitterionic Trap"

9-Guanidino-nonanoic acid (9-GNA) presents a unique challenge in solution chemistry due to its amphiphilic zwitterionic nature . Unlike simple fatty acids, 9-GNA contains a highly basic guanidino group (


) and an acidic carboxyl group (

) separated by a hydrophobic C8 alkyl chain.

The Core Issue: At physiological pH (7.4), the molecule exists primarily as a zwitterion (COO⁻ / Guanidinium⁺). In this state, the net charge is zero, minimizing electrostatic repulsion between molecules, while the hydrophobic alkyl chains drive aggregation. This leads to the "Zwitterionic Trap"—rapid precipitation or micelle formation that mimics instability but is actually a physical solubility failure.

Key Recommendation: Maintain the solution at a pH far from the isoelectric point (pI) or use organic co-solvents to disrupt hydrophobic stacking.

Chemical Stability vs. Physical Stability

It is critical to distinguish between chemical degradation (breaking bonds) and physical instability (precipitation).

ParameterStability ProfileMechanism / Causality
Hydrolysis High The guanidino group is resonance-stabilized and resistant to hydrolysis under standard laboratory conditions. Unlike creatine, the 9-carbon chain prevents rapid intramolecular cyclization (lactamization) due to entropic penalties (forming a 10-membered ring is kinetically disfavored).
Oxidation High The saturated nonanoic backbone lacks double bonds, making it resistant to oxidative rancidity common in unsaturated fatty acids.
Physical State Low (pH dependent) Critical Failure Point. At pH 5–10, the zwitterionic form is insoluble in water. It behaves like a surfactant, potentially forming turbid suspensions or adhering to plasticware.
Thermal Moderate Stable at room temperature as a solid. In solution, heat can accelerate aggregation or minor hydrolysis over prolonged periods.

Visualizing the Solubility Landscape

The following diagram illustrates the charge states of 9-GNA and the optimal windows for solubilization.

GNA_Solubility cluster_0 Experimental Danger Zone Acid Acidic pH (< 4.0) Species: Cationic (+1) COOH / Guanidinium+ Solubility: HIGH Neutral Neutral pH (5.0 - 11.0) Species: Zwitterionic (0) COO- / Guanidinium+ Solubility: POOR (Precipitation) Acid->Neutral Deprotonation (pKa ~4.8) Base Basic pH (> 13.0) Species: Anionic (-1) COO- / Guanidine Solubility: MODERATE Neutral->Base Deprotonation (pKa ~12.5)

Figure 1: Charge state transitions of 9-Guanidino-nonanoic acid. The red zone indicates the pH range where zwitterionic precipitation is most likely.

Standard Operating Procedure (SOP): Preparation & Storage

Objective: Create a stable 50 mM stock solution.

Reagents Required[1]
  • 9-Guanidino-nonanoic acid solid

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 0.1 M HCl (optional for aqueous prep)

  • Vortex mixer and Sonicator

Protocol A: Organic Stock (Recommended)

This method ensures maximum stability and solubility for long-term storage.

  • Weighing: Weigh the target amount of 9-GNA.

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM .

  • Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Why: The heat and ultrasound energy disrupt the crystal lattice, allowing the solvent to intercalate.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption). Store at -20°C .

    • Stability:[1][2][3][4] >6 months.[3][5][6]

Protocol B: Aqueous Stock (Acute Use Only)

Use this only if DMSO is incompatible with your downstream assay.

  • Acidification: Dissolve 9-GNA in 0.1 M HCl or water adjusted to pH < 3.

    • Why: Protonating the carboxyl group (COOH) ensures a net positive charge (+1), preventing zwitterionic stacking.

  • Filtration: Sterile filter (0.22 µm) immediately.

  • Usage: Use within 24 hours. Do not freeze/thaw aqueous stocks repeatedly.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after diluting the DMSO stock into my culture medium. What happened?

Diagnosis: You triggered the "Zwitterionic Trap." Explanation: Your culture medium is likely at pH 7.4. When you diluted the acidic or DMSO-solvated 9-GNA into the buffer, the pH shifted to the isoelectric range, and the water content increased. The molecules instantly reverted to their zwitterionic, insoluble state and precipitated. Solution:

  • Slow Addition: Add the stock dropwise while vortexing the medium to prevent local high concentrations.

  • Carrier Protein: Ensure your medium contains serum (BSA/FBS). Albumin binds fatty acids and can sequester the hydrophobic chain, keeping 9-GNA in solution.

  • Lower Concentration: Do not exceed the critical micelle concentration (CMC). Keep final concentrations < 100 µM if no carrier protein is present.

Q2: Is 9-Guanidino-nonanoic acid sensitive to light?

Answer: Generally, no. Details: The molecule lacks conjugated pi-systems (aromatic rings) that typically absorb UV/Vis light and drive photodegradation. However, standard Good Laboratory Practice (GLP) dictates storage in amber vials to prevent any potential radical formation in the solvent (especially DMSO) which could secondarily react with the guanidine group.

Q3: Can I autoclave a solution of 9-GNA?

Answer: NO. Reasoning: While the backbone is stable, the high temperature (121°C) and pressure can accelerate hydrolysis of the guanidino group to an amine or urea derivative, especially if the pH is not strictly controlled. Alternative: Prepare the stock in DMSO or acidic water and use 0.22 µm filtration for sterilization.

Q4: I see a "film" on the walls of my Eppendorf tube. Is this degradation?

Answer: No, this is adsorption . Explanation: The C8 alkyl chain is hydrophobic. It will preferentially partition out of the aqueous phase and adhere to the hydrophobic polypropylene surface of the tube. Fix: Use low-binding tubes or glass vials. Adding a surfactant (e.g., 0.01% Tween-20) can also prevent this loss, provided it doesn't interfere with your assay.

References

  • TargetMol. (n.d.). Nonanoic acid Chemical Properties and Stability. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8158, Nonanoic acid. Retrieved from

  • Van der Poel, A. F. B., et al. (2019). Stability of creatine monohydrate and guanidinoacetic acid during manufacture and storage. Journal of Animal Physiology and Animal Nutrition. Retrieved from

  • Miyazaki, T., et al. (2025). Guanidine-Derived Polymeric Nanoinhibitors. Advanced Science. Retrieved from

  • Weitzel, G., et al. (1980).[6] Structure and activity of omega-guanidino fatty acids. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[7][8] (Contextual reference for biological activity of 9-GNA analogs).

Sources

Troubleshooting

Technical Support Center: Optimizing 9-Guanidino-nonanoic Acid Concentration in Arginase Assays

Welcome to the technical support center for the novel arginase inhibitor, 9-Guanidino-nonanoic acid (9-G-NA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the novel arginase inhibitor, 9-Guanidino-nonanoic acid (9-G-NA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions to ensure the successful application of 9-G-NA in your arginase inhibition assays.

Introduction to 9-Guanidino-nonanoic Acid in Arginase Research

Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1] Its role in various physiological and pathological processes, including immune response and cancer, has made it a significant target for therapeutic intervention.[2] 9-Guanidino-nonanoic acid is a rationally designed competitive inhibitor of arginase. Its structure comprises a nine-carbon fatty acid backbone, providing lipophilicity for potential membrane interaction, and a terminal guanidino group that mimics the substrate L-arginine, allowing it to bind to the active site of the enzyme.[2][3]

The successful use of 9-G-NA in your research hinges on the careful optimization of its concentration in your specific assay system. This guide will walk you through the key considerations and provide practical steps to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise when working with 9-Guanidino-nonanoic acid.

Q1: I'm having trouble dissolving 9-Guanidino-nonanoic acid. What is the recommended solvent?

A1: 9-Guanidino-nonanoic acid possesses both a lipophilic fatty acid chain and a hydrophilic guanidino group, which can make solubility challenging. For stock solutions, it is recommended to start with a polar organic solvent such as DMSO or ethanol. Guanidine and its salts are generally soluble in polar solvents.[4] Due to the nonanoic acid backbone, complete dissolution in purely aqueous buffers may be difficult. If precipitation is observed when diluting the stock solution into your aqueous assay buffer, consider the inclusion of a small percentage of the organic solvent in your final assay volume, ensuring it does not affect enzyme activity. For guanidinium salts, heating the solution may be necessary to achieve higher concentrations.[5]

Q2: My 9-G-NA solution appears to be unstable, and I'm seeing a loss of inhibitory activity over time. How should I store it?

A2: The guanidino group can be susceptible to hydrolysis, especially at high pH or elevated temperatures, which can lead to a loss of activity.[6] Stock solutions of 9-G-NA in an organic solvent should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of guanidine are generally stable if kept airtight.[6] When preparing working solutions in aqueous buffers, it is best to do so fresh for each experiment.

Q3: What is a good starting concentration range for 9-G-NA in my arginase assay?

A3: The optimal concentration of an inhibitor is highly dependent on the specific assay conditions, including the concentration of the enzyme and the substrate (L-arginine). As a starting point for a typical in vitro arginase assay, a broad concentration range of 9-G-NA from 1 nM to 100 µM is recommended for an initial dose-response experiment. This will help to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Q4: I am not observing any inhibition of arginase activity, even at high concentrations of 9-G-NA. What could be the issue?

A4: There are several potential reasons for a lack of inhibition:

  • Solubility: The inhibitor may have precipitated out of your assay buffer. Visually inspect your solutions for any signs of precipitation.

  • Inhibitor Inactivity: Ensure the inhibitor has been stored correctly and has not degraded.

  • Assay Conditions: The concentration of the substrate, L-arginine, may be too high, outcompeting the inhibitor.[3] Review your assay protocol and consider reducing the L-arginine concentration.

  • Enzyme Concentration: The amount of arginase in your assay may be too high. Ensure you are working in the linear range of the enzyme activity.[7]

Q5: The results from my dose-response experiments are not consistent. What can I do to improve reproducibility?

A5: Reproducibility issues often stem from inconsistencies in experimental setup. Ensure precise and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Always include appropriate controls, such as a vehicle control (the solvent used for the inhibitor) and a positive control inhibitor with a known IC50. Performing replicates (at least triplicates) for each concentration point is crucial for statistical significance.[7]

Troubleshooting Guide: Optimizing 9-G-NA Concentration

This section provides a more in-depth guide to systematically determine the optimal concentration of 9-Guanidino-nonanoic acid for your arginase inhibition assays.

Understanding the Arginase Inhibition Pathway

The following diagram illustrates the competitive inhibition of arginase by 9-Guanidino-nonanoic acid.

Arginase_Inhibition cluster_0 Arginase Catalytic Cycle cluster_1 Competitive Inhibition Arginase Arginase Enzyme_Substrate Arginase-Arginine Complex Arginase->Enzyme_Substrate Enzyme_Inhibitor Arginase-Inhibitor Complex (Inactive) Arginase->Enzyme_Inhibitor L_Arginine L-Arginine L_Arginine->Enzyme_Substrate Binds to active site Enzyme_Substrate->Arginase Releases Products L-Ornithine + Urea Enzyme_Substrate->Products Inhibitor 9-Guanidino-nonanoic acid Inhibitor->Enzyme_Inhibitor Binds to active site

Caption: Competitive inhibition of arginase by 9-Guanidino-nonanoic acid.

Experimental Workflow for Determining Optimal Inhibitor Concentration (IC50)

The following workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 9-G-NA.

IC50_Workflow A Prepare 9-G-NA Stock Solution (e.g., 10 mM in DMSO) B Perform Serial Dilutions of 9-G-NA in Assay Buffer A->B D Set up Assay Plate: - Vehicle Control - Inhibitor Concentrations - No-Enzyme Control B->D C Prepare Arginase Enzyme and Substrate (L-Arginine) Solutions C->D E Pre-incubate Enzyme with Inhibitor D->E F Initiate Reaction by Adding Substrate E->F G Incubate at 37°C F->G H Stop Reaction G->H I Measure Urea Production (Colorimetric or Fluorometric) H->I J Plot Dose-Response Curve (% Inhibition vs. [9-G-NA]) I->J K Calculate IC50 Value J->K

Caption: Experimental workflow for IC50 determination of 9-Guanidino-nonanoic acid.

Detailed Protocol: Dose-Response Curve for 9-G-NA

This protocol provides a general framework. Specific volumes and concentrations may need to be adjusted based on your particular assay kit and experimental setup.[8][9]

Materials:

  • 9-Guanidino-nonanoic acid

  • DMSO (or other suitable organic solvent)

  • Arginase enzyme (e.g., purified recombinant or cell lysate)

  • L-Arginine solution

  • Arginase assay buffer

  • Urea detection reagents (e.g., α-isonitrosopropiophenone-based reagent)[10]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of 9-G-NA in DMSO. Ensure it is fully dissolved.

  • Perform serial dilutions of the 9-G-NA stock solution in the arginase assay buffer to create a range of working concentrations (e.g., from 200 µM to 2 nM, for a final assay concentration range of 100 µM to 1 nM).

  • Prepare the arginase enzyme solution in the assay buffer to a concentration that yields a robust signal within the linear range of the assay.

  • Set up the 96-well plate as follows:

    • Vehicle Control: Add the same volume of assay buffer with the highest concentration of DMSO used in the inhibitor dilutions.

    • Inhibitor Wells: Add the serially diluted 9-G-NA solutions.

    • No-Enzyme Control: Add assay buffer instead of the enzyme solution.

  • Add the arginase enzyme solution to the vehicle control and inhibitor wells.

  • Pre-incubate the plate for a recommended time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution as per your assay kit's instructions.

  • Add the urea detection reagent and incubate as required for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation
  • Calculate the percentage of inhibition for each 9-G-NA concentration using the following formula:

    % Inhibition = 100 x [1 - (Absorbance of Inhibitor Well - Absorbance of No-Enzyme Control) / (Absorbance of Vehicle Control - Absorbance of No-Enzyme Control)]

  • Plot the % Inhibition versus the logarithm of the 9-G-NA concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Table 1: Example Data for Dose-Response Curve Analysis

9-G-NA Conc. (µM)Log [9-G-NA]Average Absorbance% Inhibition
10020.1595
1010.2585
100.5060
0.1-10.8030
0.01-20.9515
0.001-31.055
0 (Vehicle)-1.100

Advanced Troubleshooting

IssuePotential CauseRecommended Solution
High background signal in no-enzyme control wells Contamination of reagents with urea or arginase.Use fresh, high-purity reagents. Ensure dedicated labware for the assay.
Precipitation of 9-G-NA in the assay plate Poor solubility of the compound in the aqueous assay buffer.Increase the percentage of organic solvent (e.g., DMSO) in the final assay volume, but ensure it does not exceed a concentration that inhibits the enzyme. Test the effect of the solvent on enzyme activity beforehand.
Inconsistent results between experiments Variability in enzyme activity, reagent preparation, or incubation times.Prepare fresh reagents for each experiment. Use a consistent source and lot of the enzyme. Standardize all incubation times and temperatures.
Partial inhibition at high 9-G-NA concentrations The inhibitor may be a partial inhibitor, or there may be solubility issues at higher concentrations.Confirm solubility visually. If solubility is not an issue, the compound may indeed be a partial inhibitor. Further mechanistic studies would be required to confirm this.[11]

References

  • De D, et al. (2007). Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture. Neuroscience Letters, 424(2), 116-120.
  • Sigma-Aldrich. (2020). Arginase Activity Assay Kit (MAK112) - Technical Bulletin.
  • Lee, S., & Garrow, T. A. (2021).
  • Caldwell, R. B., et al. (2018). Synthesis of Arginase Inhibitors: An Overview. Molecules, 23(12), 3217.
  • American Cyanamid Company. (1953). Method of preparation of guanidino fatty acids.
  • King, A., et al. (2018).
  • FooDB. (2010). Showing Compound Guanidino acetic acid (FDB005417).
  • Abcam. (2023). ab180877 Arginase Activity Assay Kit (Colorimetric).
  • White, A. R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957-1963.
  • Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1147-1191.
  • Sciencemadness Wiki. (2025). Guanidine.
  • ResearchGate. (n.d.). 29 questions with answers in ARGINASE | Science topic.
  • Berlinck, R. G. S. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1529-1571.
  • Sahoo, M. K., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 286.
  • Chemsrc. (2025). Arginase inhibitor 1 | CAS#:1345808-25-4.
  • Wikipedia. (n.d.). Guanidine.
  • Creative Enzymes. (n.d.).
  • Kumar, P. R., & Surolia, A. (2005). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. Journal of Biochemical and Biophysical Methods, 64(2), 139-145.
  • Moore, T., et al. (2019). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. ChemSusChem, 12(18), 4278-4286.
  • Abcam. (n.d.). Arginase Activity Assay Kit (Colorimetric) (ab180877).
  • MDPI. (2022).
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5912-5923.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Voogt, J. N., & Blanch, H. W. (2005). Separation of polyunsaturated fatty acids by selective inclusion in guanidinium-1,5-naphthalenedisulfonate-2-methoxyethanol host networks. Biotechnology and Bioengineering, 92(5), 532-540.
  • Sigma-Aldrich. (2003). Guanidine hydrochloride (G7153)

Sources

Optimization

troubleshooting unexpected results with 9-Guanidino-nonanoic acid

Technical Support Center: 9-Guanidino-nonanoic Acid (9-GNA) Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Guanidino-nonanoic Acid (9-GNA)

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility, Assay Interference, and Biological Anomalies[1]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 9-Guanidino-nonanoic acid (9-GNA) . If you are experiencing unexpected results, you are likely wrestling with the unique physicochemical duality of this molecule.[1]

9-GNA is a guanidinylated fatty acid .[1] It possesses a hydrophobic C9 alkyl tail (derived from nonanoic/pelargonic acid) and a highly basic, hydrophilic guanidine head group.[1]

  • The Trap: Researchers often treat it purely as a fatty acid (expecting oil-like behavior) or purely as a guanidine salt (expecting water solubility).[1] It is neither. It acts as a zwitterionic surfactant and an Arginine mimic .[1]

Use the following guides to diagnose and resolve your experimental roadblocks.

Part 1: Solubility & Stability Issues

Q: Why does 9-GNA precipitate in my cell culture media (pH 7.4) despite dissolving in water? [1][2][3]

A: You are likely encountering the "Isoelectric Trap" or the "Salting Out" effect.

The Mechanism: The guanidine group has a pKa of ~13.6, making it protonated (+1) at physiological pH.[4] The carboxylic acid tail has a pKa of ~4.8, making it deprotonated (-1) at pH 7.4.[1]

  • In Water: The molecule is zwitterionic but solvated enough to remain stable at low concentrations.[1]

  • In Media: The high ionic strength of culture media (salts) shields the charges, reducing solvation.[1] Furthermore, the hydrophobic C9 chain drives the molecules to aggregate into micelles or precipitate if the critical micelle concentration (CMC) is exceeded.[1]

Troubleshooting Protocol:

  • The DMSO "Spike" Method:

    • Dissolve 9-GNA in 100% DMSO to create a 1000x stock solution (e.g., 100 mM).

    • Why: This bypasses the hydration energy barrier.[1]

    • Add this dropwise to your media while vortexing.[1] Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.[1]

  • pH Adjustment (The "Charge Shift"):

    • If aqueous stock is required, acidify the water (0.1 M HCl) to protonate the carboxyl group (neutral COOH / cationic Guanidine+).[1] This cationic surfactant form is often more soluble than the zwitterion.[1]

Visual Guide: Solubilization Decision Tree

G cluster_0 Mechanism Check Start Start: 9-GNA Powder Solvent Select Solvent Start->Solvent Water Water / Buffer Solvent->Water Organic DMSO / Ethanol Solvent->Organic Precip Precipitation? Water->Precip Stock Stable Stock Solution Organic->Stock High Solubility Acidify Acidify (pH < 4) Protonate COOH Precip->Acidify Yes Precip->Stock No (Low Conc) Acidify->Stock Mechan Zwitterionic Aggregation (Hydrophobic Effect)

Figure 1: Decision tree for solubilizing 9-Guanidino-nonanoic acid based on solvent polarity and charge state.

Part 2: Biological Assay Interference

Q: My Nitric Oxide (NO) assay shows inhibition, but I'm not studying NO synthase. Is this real?

A: It is likely a "False Biological Positive" due to Arginine Mimicry.

The Mechanism: The guanidine group on a carbon chain is the defining feature of L-Arginine , the substrate for Nitric Oxide Synthase (NOS). 9-GNA acts as a competitive antagonist or a "dead-end" substrate analogue.[1] It fits into the NOS active site or Arginine transporters (CAT-1/2) but cannot be processed into NO, effectively starving the cell of Arginine or blocking the enzyme.

Validation Protocol (The "Arginine Rescue"):

  • Run the Assay: Treat cells with 9-GNA (e.g., 10 µM). Observe inhibition.

  • The Rescue: Co-treat with excess L-Arginine (1 mM).

  • Interpretation:

    • Inhibition Reverses: The effect is competitive (Arginine mimicry).[1]

    • Inhibition Persists:[1] The effect is non-specific (likely membrane toxicity or off-target).[1]

Visual Guide: Competitive Inhibition Pathway

Pathway Arg L-Arginine (Substrate) Transporter CAT Transporter (Cell Entry) Arg->Transporter GNA 9-GNA (Inhibitor) GNA->Transporter Competes NOS NOS Enzyme (Active Site) Transporter->NOS NO Nitric Oxide (Signal) NOS->NO With Arginine Block Blocked Pathway NOS->Block With 9-GNA

Figure 2: Mechanism of 9-GNA interference in Nitric Oxide signaling pathways via competitive binding.[1]

Part 3: Chemical Compatibility (Protein Quantification)

Q: Why are my Bradford assay results inconsistent when 9-GNA is present?

A: Guanidine groups interfere with Coomassie Blue dye binding.

The Mechanism: The Bradford assay relies on Coomassie Brilliant Blue binding to basic amino acid residues (Arginine, Lysine, Histidine).[1] Because 9-GNA contains a guanidine group (identical to Arginine), the dye binds to it, creating a false high protein concentration reading.[1]

Corrective Action:

  • Switch Assays: Use the BCA (Bicinchoninic Acid) Assay .[1] While BCA is sensitive to reducing agents, it is generally more tolerant of guanidine groups than Bradford, provided the buffer pH is maintained.[1]

  • Blank Correction: You must include a "Buffer + 9-GNA" blank (no protein) to subtract the background absorbance generated by the compound itself.[1]

Part 4: Toxicity & Troubleshooting Matrix

Q: My cells are dying within 30 minutes. Is 9-GNA highly toxic?

A: Rapid death suggests membrane lysis (Surfactant Effect), not metabolic toxicity. [1]

9-GNA is essentially a "cationic lipid."[1] At high concentrations (>50-100 µM), it inserts into the lipid bilayer, destabilizing the membrane similar to a detergent.[1]

Data Summary: Troubleshooting Matrix

SymptomProbable CauseVerification StepCorrective Action
Precipitation in Media Isoelectric aggregation or Salting Out.[1]Check media clarity under microscope.[1]Pre-dissolve in DMSO; lower concentration below 50 µM.
High Protein Readout Bradford Assay Interference.Run "No Protein" control.[1]Switch to BCA Assay or subtract blank absorbance.[1]
Rapid Cell Lysis (<1 hr) Surfactant/Detergent Activity.[1]Measure LDH release immediately.Reduce concentration; check CMC (Critical Micelle Conc).[1]
Loss of NO Signal Competitive Inhibition of NOS.[1]Add excess L-Arginine.[1]Treat as a specific pharmacological inhibitor of NOS.[1]

References

  • Solubility of Nonanoic Acid Derivatives

    • Source: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for Nonanoic acid.

    • URL:[Link][1]

  • Guanidine pKa and Basicity

    • Source: Fitch, C. A., et al. (2015).[1] "Arginine: Its pKa value revisited."[1][5] Protein Science.

    • URL:[Link][1]

  • Guanidine Interference in Assays

    • Source: Thermo Fisher Scientific.[1] "Bradford Assay Interfering Substances."[1]

  • Arginine Analogues and NOS Inhibition

    • Source: Alderton, W. K., et al. (2001).[1] "Nitric oxide synthases: structure, function and inhibition."[1] Biochemical Journal.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 9-Guanidino-nonanoic Acid Purification

The following guide serves as a specialized Technical Support Center for the purification of 9-Guanidino-nonanoic acid . It is designed for researchers encountering specific purity or yield issues during the workup of th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 9-Guanidino-nonanoic acid . It is designed for researchers encountering specific purity or yield issues during the workup of this amphiphilic zwitterion.

Status: Active | Ticket Type: Technical Troubleshooting | Responder: Senior Application Scientist

Molecule Profile & Purification Logic

Before troubleshooting, you must understand the physicochemical behavior of your target. 9-Guanidino-nonanoic acid is a long-chain zwitterion .

  • Head Group: Highly basic guanidine (

    
    ) and acidic carboxyl (
    
    
    
    ).
  • Tail: Hydrophobic C9 alkyl chain.

  • Implication: Unlike short-chain homologs (e.g., guanidinoacetic acid), this molecule has significant hydrophobic character. It behaves like a surfactant. Standard aqueous recrystallization often fails because the molecule forms micelles or "oils out" rather than forming a crystal lattice.

Phase 1: Initial Isolation & Crystallization

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: This is the most common issue with C9-guanidino acids. The hydrophobic chains aggregate while the polar heads retain water, forming a viscous oil.

The Protocol (Anti-Oiling Strategy):

  • Dissolution: Dissolve your crude oil in a minimum amount of hot water (

    
    ).
    
  • Co-solvent Addition: Slowly add hot Isopropanol (IPA) or Ethanol until the solution turns slightly cloudy.

    • Ratio Target: Final solvent composition should be roughly 80:20 (Alcohol:Water).

  • Re-heating: Heat until clear again.

  • Controlled Cooling: Do not place on ice immediately. Wrap the flask in a towel and let it reach room temperature over 3–4 hours. The slow cooling promotes lattice formation over amorphous aggregation.

  • Isoelectric Point (pI) Adjustment: If no crystals form, adjust pH to the zwitterionic pI (approx pH 7.5–8.0) using dilute ammonia or acetic acid. This is the point of minimum solubility.

Q: I have persistent inorganic salts (NaCl/KBr) in my solid. How do I desalt without losing product?

A: Because 9-guanidino-nonanoic acid is amphiphilic, it can be desalted using Solid Phase Extraction (SPE) or bulk C18 resin, which is more effective than dialysis for this molecular weight.

Desalting Protocol:

  • Load: Dissolve crude in 5% aqueous acetonitrile (ACN). Load onto a conditioned C18 cartridge (or flash column).

  • Wash: Flush with 100% Water (5–10 column volumes). The salts will elute; the hydrophobic C9 chain will retain the product on the silica.

  • Elute: Switch to 50:50 ACN:Water (with 0.1% TFA if needed). The product will release.

  • Lyophilize: Freeze-dry the elution fraction to obtain a fluffy, salt-free powder.

Phase 2: Chromatographic Purification (HPLC & Ion Exchange)

Q: Which Ion Exchange resin should I use to remove unreacted amines?

A: Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlite IR-120).

Mechanism: At pH 3, both the 9-guanidino product and the unreacted amine impurities are positively charged. However, the guanidine group is significantly more basic (stronger affinity) than primary amines.

Workflow:

  • Equilibration: Acidify resin with 1M HCl.

  • Loading: Load crude mixture at pH 2–3.

  • Wash: Wash with water to remove non-basic impurities (organic acids, salts).

  • Gradient Elution:

    • Step 1: 0.5M Ammonia (Elutes weaker amines).

    • Step 2: 2.0M Ammonia (Elutes 9-guanidino-nonanoic acid).

    • Note: The high basicity of the guanidine requires a strong displacer (high concentration ammonia) to release it from the sulfonate groups of the resin [1].

Q: I see severe peak tailing on my analytical HPLC. How do I get sharp peaks?

A: Tailing is caused by the interaction of the basic guanidine group with residual silanols on the silica column.

HPLC Optimization Table:

ParameterRecommendationTechnical Rationale
Column C18 with High Carbon Load or "Base-Deactivated"Prevents secondary silanol interactions.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)TFA pairs with the guanidine, masking the positive charge and increasing retention [2].
Mobile Phase B Acetonitrile + 0.1% TFAEssential for eluting the C9 hydrophobic chain.
Gradient 5% B

60% B over 20 min
The C9 chain requires organic solvent to elute; isocratic runs often fail.
Detection UV 210 nmGuanidines have weak UV absorbance; 210 nm captures the amide/carboxyl backbone.

Phase 3: Visual Workflows

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct immediate step for your crude mixture.

Purification_Strategy Start Crude 9-Guanidino-nonanoic Acid Solubility_Check Check Solubility in Water Start->Solubility_Check Salts High Salt Content? Solubility_Check->Salts Soluble Oiling Oiling Out? Solubility_Check->Oiling Insoluble/Gummy Desalt_C18 Method A: C18 Flash/SPE (Retain Product, Elute Salts) Salts->Desalt_C18 Yes IX_Chrom Method C: Cation Exchange (Dowex 50W) Salts->IX_Chrom No (Amine Impurities) Recryst Method B: IPA/Water Recrystallization Oiling->Recryst Use Co-solvent Pure Lyophilize to White Powder Desalt_C18->Pure Recryst->Pure IX_Chrom->Pure

Figure 1: Decision matrix for selecting the appropriate purification technique based on crude characteristics.

Workflow 2: The "Anti-Oiling" Crystallization Setup

This diagram illustrates the critical temperature and solvent gradients required to prevent oil formation.

Crystallization_Protocol Step1 1. Dissolve (60°C Water) Step2 2. Add Co-Solvent (Hot IPA/Ethanol) Step1->Step2 Step3 3. Cloud Point (Stop adding solvent) Step2->Step3 Step4 4. Slow Cool (Insulate Flask) Step3->Step4 Step5 5. Crystal Lattice Formation Step4->Step5

Figure 2: Step-by-step solvent manipulation to force lattice formation over amorphous oiling.[1]

References

  • Mori, A., et al. (2012). Guanidino Compounds in Biology and Medicine. Springer Science & Business Media. (Describes cation exchange protocols for guanidino acid separation).

  • Shimadzu Application News. (2020). Analysis of Guanidino Compounds using Post-Column Derivatization and Reversed-Phase Chromatography. (Validates the use of ion-pairing agents for guanidine retention).

  • Cayman Chemical. (2022).[2] 9-Anthracenecarboxylic Acid Product Insert. (Used for solubility benchmarking of hydrophobic carboxylic acids).

  • US Patent 2654779A. Method of preparation of guanidino fatty acids. (Foundational chemistry for isolating guanidino fatty acids via precipitation).

Sources

Optimization

Technical Support Center: Protocol Modifications for 9-Guanidino-nonanoic Acid Experiments

Welcome to the technical support guide for 9-Guanidino-nonanoic acid (9-GNA). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 9-Guanidino-nonanoic acid (9-GNA). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with this arginase inhibitor. The protocols and advice herein are synthesized from established principles of enzyme kinetics, cell biology, and the known properties of guanidino compounds and medium-chain fatty acids.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, mechanism, and properties of 9-Guanidino-nonanoic acid.

Q1: What is 9-Guanidino-nonanoic acid and what is its primary mechanism of action?

A1: 9-Guanidino-nonanoic acid (9-GNA) is a synthetic compound that acts as an inhibitor of the enzyme arginase. Structurally, it mimics L-arginine, the natural substrate for arginase. The guanidino group (similar to that in arginine) is crucial for binding to the active site of the enzyme, while the nonanoic acid carbon chain contributes to its physicochemical properties. Arginase metabolizes L-arginine to L-ornithine and urea. By inhibiting arginase, 9-GNA increases the bioavailability of L-arginine, which can then be utilized by other enzymes, most notably Nitric Oxide Synthase (NOS), to produce nitric oxide (NO). This makes 9-GNA a valuable tool for studying biological pathways where the competition for L-arginine between arginase and NOS is a critical regulatory point.

Q2: How should I prepare and store stock solutions of 9-GNA?

A2: The solubility of 9-GNA can be challenging due to its amphipathic nature, possessing a polar, basic guanidino head and a nonpolar nine-carbon tail. While its parent compound, nonanoic acid, is nearly insoluble in water, the guanidino group imparts some aqueous solubility, especially at acidic pH.[1][2]

  • For In Vitro Experiments: Start by attempting to dissolve 9-GNA in sterile deionized water or a buffer like PBS. The guanidino group has a high pKa (~13.6), meaning it will be protonated and positively charged at physiological pH, which aids solubility.[3] If solubility is limited, consider the following:

    • pH Adjustment: Gently acidify the solvent with dilute HCl to further protonate the guanidino group.

    • Organic Solvents: As a last resort for stubborn solubility issues, create a high-concentration stock in an organic solvent like DMSO or ethanol. However, be mindful of the final solvent concentration in your assay, as it can affect enzyme activity and cell viability.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of 9-GNA in solution over long periods has not been extensively documented, so it is best practice to prepare fresh stocks for critical experiments.

Q3: What are the expected downstream effects of arginase inhibition by 9-GNA?

A3: By inhibiting arginase, 9-GNA diverts the shared substrate, L-arginine, towards the nitric oxide synthase (NOS) pathway. This leads to increased production of nitric oxide (NO) and L-citrulline. Elevated NO levels can have numerous physiological effects, including vasodilation, modulation of immune responses, and neurotransmission. Conversely, the production of L-ornithine is decreased. L-ornithine is a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis. Therefore, experiments with 9-GNA should ideally include measurements of NO production, NOS activity, or the levels of downstream metabolites like ornithine and urea to confirm the on-target effect.

Arginine_Metabolism cluster_arginase Arginase Pathway cluster_nos NOS Pathway arginase Arginase ornithine L-Ornithine + Urea arginase->ornithine Metabolizes polyamines Polyamines & Proline (Cell Proliferation, Collagen) ornithine->polyamines nos Nitric Oxide Synthase (NOS) no Nitric Oxide (NO) + L-Citrulline nos->no Metabolizes signaling Downstream Signaling (e.g., Vasodilation) no->signaling arginine L-Arginine arginine->arginase arginine->nos gna 9-Guanidino-nonanoic acid (9-GNA) gna->arginase Inhibits

Caption: L-Arginine competition between Arginase and NOS pathways.

Part 2: In Vitro Experimental Guide & Troubleshooting

This section provides a general protocol for assessing 9-GNA activity and troubleshooting common issues.

Detailed Protocol: In Vitro Arginase Inhibition Assay

This colorimetric assay measures the amount of urea produced by arginase, which is a direct indicator of its activity.

Materials:

  • Purified arginase enzyme

  • Lysis buffer (e.g., 0.1% Triton X-100 with protease inhibitors)

  • Activation buffer (e.g., 10 mM MnCl2 in 25 mM Tris-HCl)

  • Substrate solution (0.5 M L-arginine, pH 9.7)

  • Acid stop solution (H2SO4:H3PO4:H2O at 1:3:7 ratio)

  • α-isonitrosopropiophenone (ISPF) solution (9% in ethanol)

  • 96-well microplate

Procedure:

  • Enzyme Preparation: If using cell lysates, lyse cells in lysis buffer. Centrifuge to pellet debris and collect the supernatant containing arginase.

  • Enzyme Activation: In a 96-well plate, add 25 µL of your enzyme source (lysate or purified enzyme). Add 25 µL of activation buffer and incubate at 56°C for 10 minutes to activate the enzyme with manganese ions.

  • Inhibitor Addition: Add 25 µL of 9-GNA solution at various concentrations (or vehicle control) to the appropriate wells.

  • Initiate Reaction: Add 25 µL of the L-arginine substrate solution to all wells to start the reaction. Incubate at 37°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding 400 µL of the acid stop solution to each well.

  • Color Development: Add 25 µL of ISPF solution to each well. Cover the plate and incubate at 100°C for 45 minutes.

  • Read Absorbance: Cool the plate to room temperature for 10 minutes and measure the absorbance at 550 nm. The intensity of the color is proportional to the amount of urea produced.

  • Data Analysis: Create a standard curve with known urea concentrations. Calculate the percentage of inhibition for each 9-GNA concentration and determine the IC50 value.

Troubleshooting In Vitro Experiments
Problem Potential Cause Recommended Solution & Scientific Rationale
Precipitation of 9-GNA in Media/Buffer Poor aqueous solubility.1. Prepare fresh stock: Dissolve 9-GNA in a small amount of DMSO first, then dilute to the final concentration in your aqueous buffer. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects. 2. pH adjustment: The guanidino group's positive charge at lower pH increases solubility.[3] Check and slightly lower the pH of your buffer if your experimental system allows.
High Variability Between Replicates Inconsistent inhibitor concentration due to precipitation or poor mixing.1. Vortex thoroughly: Ensure the 9-GNA stock and final dilutions are vortexed immediately before adding to the assay. 2. Pre-warm solutions: Warming the buffer/media to 37°C before adding 9-GNA can help maintain solubility.
No or Weak Inhibition Observed 1. Incorrect concentration range: The effective concentration may be higher or lower than tested. 2. Degraded inhibitor: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.1. Perform a wide dose-response: Test a broad range of concentrations (e.g., from 1 nM to 100 µM) to find the inhibitory range. 2. Use fresh aliquots: Always use a fresh aliquot of your stock solution for each experiment.
Cell Toxicity/Death Observed 1. Off-target effects: High concentrations of fatty acids can disrupt cell membranes.[4] 2. Solvent toxicity: If using an organic solvent like DMSO for the stock solution, the final concentration may be too high.1. Determine cytotoxicity: Run a parallel cytotoxicity assay (e.g., MTT or LDH) to determine the concentration at which 9-GNA becomes toxic to your cells. Work below this concentration. 2. Minimize solvent concentration: Keep the final concentration of any organic solvent well below 0.5%, and ensure your vehicle control contains the same amount of solvent.

Part 3: In Vivo Experimentation Guide

Transitioning to in vivo models introduces complexities such as bioavailability, metabolism, and potential off-target systemic effects.

Q1: What are the key challenges for in vivo use of 9-GNA?

A1: The primary challenges are related to its drug-like properties:

  • Bioavailability: Guanidino-containing compounds can have poor oral absorption due to their inherent polarity and positive charge in the gastrointestinal tract.[5] The nonanoic acid tail may improve membrane permeability to some extent, but this needs to be empirically determined.

  • Metabolism: As a fatty acid derivative, 9-GNA may be susceptible to beta-oxidation.[4] Its metabolic stability should be assessed in liver microsomes or similar systems.

  • Distribution: It is important to determine if 9-GNA reaches the target tissue at a sufficient concentration to inhibit arginase. Pharmacokinetic studies are essential.[6]

Q2: How should I design an initial in vivo study?

A2:

  • Pharmacokinetic (PK) Study: Before efficacy studies, conduct a PK study to understand how 9-GNA is absorbed, distributed, metabolized, and excreted. Test different administration routes (e.g., oral gavage vs. intraperitoneal injection). A single-dose study with multiple time points for plasma collection is a good starting point.[6]

  • Dose-Ranging Study: Start with a low dose and escalate to find a well-tolerated dose that shows a biological effect (e.g., increased plasma arginine, decreased urea).

  • Monitor for Toxicity: Observe animals for any signs of distress. Guanidino compounds have been associated with neurological effects in some contexts, and nonanoic acid can be an irritant.[7][8]

  • Confirm Target Engagement: In addition to measuring the desired therapeutic outcome, collect tissue samples from the target organ to measure arginase activity or related biomarkers (e.g., NO levels) to confirm that 9-GNA is engaging its target.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Workflow pk_study Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism) dose_ranging Dose-Ranging & Toxicity Study pk_study->dose_ranging Determines Route & Initial Doses target_engagement Target Engagement Study (Measure Arginase Activity in Tissue) dose_ranging->target_engagement Identifies Tolerated, Active Dose efficacy_study Efficacy Study (Measure Therapeutic Outcome) target_engagement->efficacy_study Confirms Mechanism of Action

Caption: A logical workflow for in vivo studies with 9-GNA.

References

  • De Deyn, P. P., D'Hooge, R., Van Bogaert, P. P., & Marescau, B. (1992). Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture. Journal of Neurochemistry, 59(5), 1736-1740. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values (µg/mL) after exposure of A549, Caco-2 and BJ cells for...
  • Gout, E., et al. (1986). Metabolic incorporation of 9-(2-anthryl)-nonanoic acid, a new fluorescent and photoactivable probe, into the membrane lipids of Chinese hamster ovary cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 875(1), 1-9. Available at: [Link]

  • Chemical Information. (n.d.). NONANOIC ACID ( Pelargonic Acid). Available at: [Link]

  • Kühn, D., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. Chemistry – A European Journal, 19(26), 8649-8656. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in...
  • ScienceOpen. (2023). Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]

  • PubChem. (n.d.). Nonanoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Ostojic, S. M., et al. (2015). Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers. Nutrition Research, 35(3), 210-216. Available at: [Link]

  • Vaillancourt, V. A., et al. (2001). Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. Journal of Medicinal Chemistry, 44(8), 1231-1247. Available at: [Link]

  • Naeem, M., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 20(15), 3775. Available at: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values after CGA treatment of breast cancer cell lines included in the study.
  • Wikipedia. (n.d.). Pelargonic acid. Available at: [Link]

  • Hu, X., et al. (2018). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 16(8), 266. Available at: [Link]

  • Frontiers in Genome Editing. (2022). Off-target effects in CRISPR/Cas9 gene editing. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.
  • Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Available at: [Link]

  • IntechOpen. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Profiling of 9-Guanidino-nonanoic Acid (9-GNA) as a NOS Inhibitor

Executive Summary 9-Guanidino-nonanoic acid (9-GNA) represents a distinct class of guanidino-fatty acids that function as competitive inhibitors of Nitric Oxide Synthase (NOS). Unlike the industry-standard inhibitors -mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Guanidino-nonanoic acid (9-GNA) represents a distinct class of guanidino-fatty acids that function as competitive inhibitors of Nitric Oxide Synthase (NOS). Unlike the industry-standard inhibitors


-monomethyl-L-arginine (L-NMMA) or 

-nitro-L-arginine methyl ester (L-NAME), which are amino acid derivatives, 9-GNA lacks the

-amino group and possesses an extended hydrophobic alkyl chain (C9).

This structural deviation confers unique physicochemical properties, specifically enhanced lipophilicity, which alters membrane permeability and active site retention. This guide compares 9-GNA against established inhibitors to assist researchers in selecting the appropriate probe for kinetic studies and structure-activity relationship (SAR) analysis.

Mechanism of Action: The Hydrophobic Arginine Mimetic

9-GNA functions as an arginine mimetic . The guanidino head group binds to the active site of NOS, competing with the physiological substrate L-Arginine.[1][2] However, the absence of the


-amino acid moiety and the presence of the nonanoic acid tail prevent the enzyme from processing the molecule, effectively locking the heme catalytic center.
Structural Causality
  • Guanidino Head: Forms hydrogen bonds with the glutamate residue (e.g., Glu371 in nNOS) within the substrate access channel.

  • Nonanoic Tail (C9): Provides hydrophobic interaction with the channel walls, potentially increasing residence time compared to shorter-chain analogs like guanidino-acetic acid.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the NOS signaling pathway.

NOS_Inhibition_Pathway L_Arg L-Arginine (Substrate) NOS_Enzyme Nitric Oxide Synthase (Active Site) L_Arg->NOS_Enzyme Native Binding Nine_GNA 9-GNA (Inhibitor) Nine_GNA->NOS_Enzyme Competitive Binding NO_Prod Nitric Oxide (NO) + Citrulline NOS_Enzyme->NO_Prod Catalysis Block Catalytic Blockade NOS_Enzyme->Block In Presence of 9-GNA NADPH NADPH + O2 NADPH->NOS_Enzyme Cofactors

Figure 1: Competitive binding of 9-GNA at the NOS active site prevents the oxidation of L-Arginine to Nitric Oxide.

Comparative Efficacy Analysis

The following analysis contrasts 9-GNA with standard inhibitors. The primary differentiator is the Structure-Activity Relationship (SAR) regarding chain length and hydrophobicity.

Table 1: Inhibitor Profile Comparison[3]
Feature9-Guanidino-nonanoic Acid (9-GNA)L-NMMA (Standard)Aminoguanidine (Selective)
Chemical Class Guanidino Fatty Acid (C9)Methylated Amino AcidHydrazine Derivative
Primary Target Constitutive & Inducible NOS (Competitive)Pan-NOS Inhibitor (Competitive)iNOS Selective (Irreversible)
Lipophilicity High (Alkyl tail)Low (Polar zwitterion)Low (Polar)
Cell Permeability Passive Diffusion (Lipid bilayer)Transporter Mediated (CAT systems)Passive Diffusion
Potency (Relative) Moderate (

in

M range)
High (

in low

M range)
Moderate (iNOS specific)
Stability High (No ester hydrolysis required)High (Often used as ester prodrug)Moderate
Technical Insight: The "Chain Length" Effect

Research indicates that guanidino-alkanoic acids exhibit a "bell curve" of efficacy based on chain length.

  • Short chains (C2-C4): Often act as weak substrates or weak inhibitors.

  • Medium chains (C5-C9): 9-GNA falls here. The hydrophobic tail interacts with the substrate channel, providing inhibition but often with lower affinity than amino-acid-based inhibitors (like L-NMMA) which utilize specific zwitterionic anchoring points.

  • Use Case: 9-GNA is preferred when studying non-transport dependent uptake , as L-NMMA relies on the Cationic Amino Acid Transporter (

    
     system), whereas 9-GNA's lipophilicity allows passive entry.
    

Experimental Protocol: Validation via Griess Assay

To validate the efficacy of 9-GNA in a cellular system, the Griess Assay using LPS-induced macrophages is the gold standard. This protocol ensures the inhibitor is functional in vitro.

Reagents Required[3][4][5][6][7]
  • Cell Line: RAW 264.7 Murine Macrophages.

  • Inducer: Lipopolysaccharide (LPS) (Target conc: 1

    
    g/mL).
    
  • Inhibitor: 9-GNA (Dissolved in DMSO, final <0.1%).

  • Detection: Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Allow adherence for 24 hours.
    
  • Pre-Treatment: Replace media with serum-free DMEM containing serially diluted 9-GNA (0.1

    
    M to 100 
    
    
    
    M). Incubate for 1 hour.
    • Scientific Rationale: Pre-incubation allows the inhibitor to saturate the enzyme active sites before induction.

  • Induction: Add LPS (1

    
    g/mL) to wells. Incubate for 18–24 hours at 37°C / 5% CO2.
    
  • Supernatant Collection: Transfer 100

    
    L of culture supernatant to a fresh flat-bottom plate.
    
  • Quantification: Add 100

    
    L of Griess Reagent. Incubate for 10 mins at Room Temp (Protect from light).
    
  • Readout: Measure absorbance at 540 nm . Calculate Nitrite concentration using a Sodium Nitrite standard curve.

Workflow Visualization

Griess_Assay_Workflow Step1 1. Cell Seeding (RAW 264.7) Step2 2. Pre-Treatment (+ 9-GNA) Step1->Step2 Step3 3. LPS Induction (18-24 hrs) Step2->Step3 Step4 4. Griess Reaction (Supernatant + Reagent) Step3->Step4 Step5 5. Absorbance (540 nm) Step4->Step5

Figure 2: Experimental workflow for validating 9-GNA efficacy via Nitrite quantification.

Critical Evaluation & Safety

Advantages[8]
  • Chemical Stability: Unlike L-NAME (an ester), 9-GNA is a free acid, resisting spontaneous hydrolysis in media.

  • Membrane Permeability: The C9 alkyl chain allows for passive diffusion, making it useful in cell lines with defective amino acid transporters.

Limitations
  • Solubility: The nonanoic tail reduces water solubility compared to L-Arginine. Stock solutions must be prepared in DMSO or Ethanol.

  • Potency: Generally requires higher concentrations (

    
    ) compared to L-NMMA (
    
    
    
    ) due to the lack of the
    
    
    -amino group anchor.

References

  • Proskuryakov, S. Y., et al. (2005).[1] "Structure and activity of NO synthase inhibitors specific to the L-arginine binding site." Biochemistry (Moscow).[1]

  • Yokoi, I., et al. (1994).[3] "Structure-activity relationships of arginine analogues on nitric oxide synthase activity in the rat brain." Neuropharmacology.

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[4][5] Biochemical Pharmacology.

  • Rochette, L., et al. (2013).[5] "Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?" Pharmacology & Therapeutics.[5][6]

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Validation of Guanidino-Functionalized Neuraminidase Inhibitors

In the landscape of antiviral drug development, particularly against influenza, the validation of a compound's biological activity is the crucible where promising molecules become potential therapeutics. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral drug development, particularly against influenza, the validation of a compound's biological activity is the crucible where promising molecules become potential therapeutics. This guide provides an in-depth, comparative analysis of the biological validation process for neuraminidase inhibitors, with a special focus on the pivotal role of the guanidino functional group.

While a hypothetical molecule like 9-Guanidino-nonanoic acid (9-GNA) represents an interesting chemical concept, we will ground our discussion in the real-world success story of Zanamivir (Relenza) , the first clinically approved neuraminidase inhibitor, whose design was a triumph of rational, structure-based drug development.[1][2] We will compare its validation and performance against the other cornerstone of influenza therapy, Oseltamivir (Tamiflu) .

This guide is structured to walk researchers through the causality of experimental choices, from understanding the molecular target to executing the definitive validation assays and interpreting the comparative data that drives drug development decisions.

The Molecular Target: Why Neuraminidase is a Pillar of Antiviral Strategy

The influenza virus neuraminidase (NA) is a surface glycoprotein essential for the virus's propagation.[3] After a virus replicates within a host cell, new virions bud from the cell membrane. However, they remain tethered to the cell surface via the interaction of another viral protein, hemagglutinin (HA), with sialic acid receptors.

The function of neuraminidase is to act as a molecular scissor, cleaving these terminal sialic acid residues. This enzymatic action releases the newly formed virions, allowing them to infect other cells and continue the cycle of infection.[3][4] Inhibiting the neuraminidase enzyme effectively traps the virus at the surface of the infected cell, preventing its spread.[4] This makes NA an outstanding target for therapeutic intervention.

G cluster_0 Infected Host Cell cluster_1 Viral Lifecycle & Inhibition Replication Viral Replication Budding Virus Budding Replication->Budding Tethered New Virion Tethered to Cell via HA-Sialic Acid Budding->Tethered Neuraminidase Neuraminidase Action (Cleaves Sialic Acid) Tethered->Neuraminidase Inhibitor Neuraminidase Inhibitor (e.g., Zanamivir) Tethered->Inhibitor Released Released Virion (Spreads Infection) Trapped Trapped Virion (Infection Halted) Neuraminidase->Released Release Inhibitor->Trapped Block

Caption: Role of Neuraminidase in the influenza virus lifecycle.

The Guanidino Group: A Masterstroke of Rational Drug Design

The development of Zanamivir was a landmark in medicinal chemistry.[1] Scientists began with a known, weak neuraminidase inhibitor, DANA (2,3-didehydro-2-deoxy-N-acetylneuraminic acid), which is an analogue of the natural substrate, sialic acid.[1] Through crystallographic analysis of the NA active site, they identified a negatively charged pocket that was not being optimally utilized by DANA.

The critical insight was to replace the C4-hydroxyl group of DANA with a positively charged guanidino group.[5] This modification created a strong salt bridge with a conserved glutamic acid residue (Glu119) in the active site, dramatically increasing binding affinity and inhibitory potency.[5][6] This strategic placement of the guanidino moiety is the primary reason for Zanamivir's high efficacy.

Validating Inhibitory Activity: The Fluorometric MUNANA Assay

To validate and quantify the biological activity of a potential neuraminidase inhibitor, a robust, reproducible, and sensitive assay is required. The gold standard in the field is the fluorometric enzyme inhibition assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) .[7][8]

Principle of the Assay: The MUNANA substrate is non-fluorescent. When it is cleaved by an active neuraminidase enzyme, it releases the fluorophore 4-Methylumbelliferone (4-MU).[8] The amount of fluorescence produced is directly proportional to the enzymatic activity. An inhibitor, like Zanamivir, will compete with MUNANA for the enzyme's active site, leading to a dose-dependent reduction in the fluorescent signal.[7] This allows for the calculation of the inhibitor concentration required to reduce enzyme activity by 50%—the IC50 value .

Detailed Experimental Protocol: IC50 Determination

This protocol is a self-validating system, incorporating controls to ensure the integrity of the results.

Materials:

  • Recombinant Influenza Neuraminidase (e.g., from an H1N1 strain)

  • Test Inhibitors: Zanamivir, Oseltamivir Carboxylate (the active metabolite of Oseltamivir)

  • MUNANA Substrate (Sigma-Aldrich or equivalent)[8]

  • Assay Buffer: 33 mM MES buffer, 4 mM CaCl2, pH 6.5[8]

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% Ethanol

  • Black 96-well microtiter plates (for fluorescence assays)

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)[7][9]

Workflow:

  • Reagent Preparation (Causality: Proper concentration is key for kinetics):

    • Prepare a stock solution of MUNANA (e.g., 2.5 mM in distilled water).[7]

    • Prepare a working solution of MUNANA at 200-300 µM in Assay Buffer.[7][8] This concentration is near the Km of the enzyme, ensuring sensitive detection of competitive inhibition.

    • Prepare stock solutions of Zanamivir and Oseltamivir Carboxylate in Assay Buffer and create a 2-fold serial dilution series (e.g., from 1000 nM down to ~0.5 nM).

  • Assay Setup (Causality: Controls validate the experiment):

    • In a 96-well plate, add 25 µL of Assay Buffer to all wells.

    • Test Wells: Add 25 µL of each inhibitor dilution.

    • 100% Activity Control: Add 25 µL of Assay Buffer (no inhibitor).

    • 0% Activity Control (Blank): Add 50 µL of Assay Buffer (no enzyme will be added).

    • Add 25 µL of diluted neuraminidase enzyme to all wells except the blank.

    • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.[7] This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring equilibrium is reached.

  • Enzymatic Reaction & Measurement:

    • Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, covered to prevent evaporation.[7]

    • Stop the reaction by adding 100 µL of Stop Solution to each well.[7] The high pH of the stop solution denatures the enzyme and maximizes the fluorescence of the 4-MU product.

    • Read the plate on a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G start Start prep Prepare Reagents (MUNANA, Inhibitor Dilutions, Enzyme) start->prep plate Plate Setup (Inhibitor, Controls, Enzyme) prep->plate preincubate Pre-incubate Plate (45 min, Room Temp) Allows Inhibitor-Enzyme Binding plate->preincubate add_sub Add MUNANA Substrate (Initiates Reaction) preincubate->add_sub incubate Incubate Plate (60 min, 37°C) Enzymatic Cleavage Occurs add_sub->incubate stop Add Stop Solution (Halts Reaction, Enhances Signal) incubate->stop read Read Fluorescence (Ex: 355nm, Em: 460nm) stop->read analyze Analyze Data (Calculate % Inhibition, Plot Curve) read->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for IC50 determination using the MUNANA assay.

Comparative Benchmarking: Guanidino vs. Non-Guanidino Inhibitors

The true measure of a compound's potential is its performance relative to established alternatives. Here, we compare Zanamivir with Oseltamivir. Oseltamivir is an orally administered prodrug that is converted in the body to its active form, oseltamivir carboxylate.[10][11] While also a potent inhibitor, its structure lacks the guanidino group, instead featuring a pentyl ether side chain that interacts with a different pocket in the NA active site.[6]

Head-to-Head Performance Data

The following table summarizes representative IC50 values for Zanamivir and Oseltamivir Carboxylate against different influenza virus subtypes. Lower IC50 values indicate higher potency.

InhibitorInfluenza A (H1N1)Influenza A (H3N2)Influenza B
Zanamivir ~0.95 nM[12]Potent~2.7 nM[12]
Oseltamivir Carboxylate ~0.45 nM[12]Potent~8.5 nM[12]

Note: IC50 values are highly dependent on the specific viral strain and assay conditions. The data presented is for comparative purposes.

Interpretation of Data:

  • Both Zanamivir and Oseltamivir Carboxylate are potent inhibitors, with activity in the low nanomolar range.[12]

  • For influenza A viruses, their potencies are often comparable, with some studies showing Oseltamivir Carboxylate to be slightly more potent.[12]

  • A key differentiator often emerges with influenza B viruses, where Zanamivir typically retains higher potency than Oseltamivir Carboxylate.[12]

  • Crucially, some mutations in the neuraminidase enzyme that confer resistance to Oseltamivir do not always affect Zanamivir's activity to the same degree, a factor attributed to their different binding modes and the robust interaction of the guanidino group.[2]

Conclusion: The Enduring Value of the Guanidino Moiety

The validation of a neuraminidase inhibitor is a multi-faceted process grounded in a deep understanding of its molecular target. The story of Zanamivir demonstrates that rational, structure-based design, centered on optimizing key chemical interactions like that of the guanidino group, is a powerful strategy for developing potent and effective therapeutics.[13]

While both Zanamivir and Oseltamivir are cornerstones of influenza treatment, their comparative validation reveals subtle but important differences in their activity profiles.[14] The robust, high-affinity binding conferred by the guanidino group in Zanamivir provides it with a broad spectrum of potent activity, particularly against influenza B strains and certain resistant variants.[2][12] For any researcher developing novel antivirals targeting influenza neuraminidase, understanding the principles and protocols outlined in this guide is essential for rigorously validating their compound's biological activity and accurately positioning it within the therapeutic landscape.

References

  • Upert, G., et al. (n.d.). Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. PMC. Retrieved from [Link]

  • Kędzia, A., & Ziółkowska-Klinkosz, M. (2014). Biological activities of guanidine compounds. PubMed. Retrieved from [Link]

  • Cass, L. M., et al. (2001). Zanamivir: from drug design to the clinic. PMC. Retrieved from [Link]

  • Wikipedia. Pelargonic acid. Retrieved from [Link]

  • Nucleus Medical Media. (2020, January 30). Neuraminidase Inhibitors: Mechanism of Action. YouTube. Retrieved from [Link]

  • Chemicals.co.uk. NONANOIC ACID (Pelargonic Acid). Retrieved from [Link]

  • Hampson, A. W., et al. (2017, April 15). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC. Retrieved from [Link]

  • DigitalCommons@TMC. (2022, January 12). An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For. Retrieved from [Link]

  • Creative Diagnostics. Fluorometric Neuraminidase Assay. Retrieved from [Link]

  • Gubareva, L. V., et al. (2001). Comparison of Efficacies of RWJ-270201, Zanamivir, and Oseltamivir against H5N1, H9N2, and Other Avian Influenza Viruses. PMC. Retrieved from [Link]

  • Animal and Plant Health Agency. Influenza - Neuraminidase Inhibition Test. Retrieved from [Link]

  • Hsu, J. L., et al. (2021). Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis. PubMed. Retrieved from [Link]

  • Dutkowski, R., et al. (2009). Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. PMC. Retrieved from [Link]

  • Wikipedia. Discovery and development of neuraminidase inhibitors. Retrieved from [Link]

  • Wikipedia. Oseltamivir. Retrieved from [Link]

  • Gubareva, L. V., et al. (2000). Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Huang, K. S., et al. (2011, August 15). Intramolecular ion-pair prodrugs of zanamivir and guanidino-oseltamivir. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Retrieved from [Link]

  • Ataman Kimya. NONANOIC ACID. Retrieved from [Link]

  • Taylor, N. R., & von Itzstein, M. (2001). Analysis of inhibitor binding in influenza virus neuraminidase. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. Retrieved from [Link]

  • MedicalNewsToday. (2025, May 1). How Tamiflu works: Mechanism of action explained. Retrieved from [Link]

  • Wikipedia. Zanamivir. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oseltamivir Phosphate? Retrieved from [Link]

  • Pinto, R. M., et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC. Retrieved from [Link]

  • Gueddari, M., et al. (2023, August 28). Discovery of novel potent drugs for influenza by inhibiting the vital function of neuraminidase via fragment-based drug design (FBDD) and molecular dynamics simulation strategies. PubMed. Retrieved from [Link]

  • PubChem. Nonanoic Acid. Retrieved from [Link]

  • RSC Publishing. (2021, January 6). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. Retrieved from [Link]

  • Proteopedia. (2024, January 14). Zanamivir. Retrieved from [Link]

  • Babu, Y. S., et al. (2000). Dihydropyrancarboxamides related to zanamivir: a new series of inhibitors of influenza virus sialidases. 1. Discovery, synthesis, biological activity, and structure-activity relationships of 4-guanidino- and 4-amino-4H-pyran-6-carboxamides. PubMed. Retrieved from [Link]

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Validation

A Tale of Two Guanidino Compounds: A Comparative Analysis of Guanidinoacetic Acid and the Enigmatic 9-Guanidino-nonanoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of bioactive molecules, compounds featuring the guanidino group hold a place of prominence due to their diverse physiolog...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of bioactive molecules, compounds featuring the guanidino group hold a place of prominence due to their diverse physiological roles. This guide offers a detailed comparative analysis of two such molecules: the well-characterized Guanidinoacetic Acid (GAA) and the lesser-known 9-Guanidino-nonanoic Acid. While GAA is a pivotal intermediate in creatine biosynthesis with established therapeutic applications, 9-Guanidino-nonanoic Acid remains a compound of theoretical interest with a significant lack of empirical data. This analysis will delve into the established science of GAA and explore the potential, yet unproven, characteristics of 9-Guanidino-nonanoic Acid based on the properties of its constituent moieties.

Section 1: At a Glance - Physicochemical Properties

A fundamental comparison begins with the structural and physical characteristics of these two acids. Guanidinoacetic acid is a short-chain amino acid derivative, whereas 9-Guanidino-nonanoic acid is a longer-chain fatty acid derivative. This structural difference profoundly influences their predicted physicochemical properties and, by extension, their biological activities.

PropertyGuanidinoacetic Acid (GAA)9-Guanidino-nonanoic Acid
Chemical Formula C₃H₇N₃O₂[1]C₁₀H₂₁N₃O₂
Molar Mass 117.11 g/mol [2]215.29 g/mol
Structure Guanidino group attached to the alpha-carbon of acetic acidGuanidino group attached to the terminal (omega) carbon of nonanoic acid
Appearance White crystalline powder[2]Not documented
Solubility Soluble in waterPredicted to have lower water solubility and higher lipid solubility than GAA
Synthesis Typically synthesized from glycine and a guanylating agent like O-methylisourea or via enzymatic processes involving L-arginine:glycine amidinotransferase (AGAT).[2][3]Synthesis not well-documented in publicly available literature, but hypothetically could be synthesized from 9-aminononanoic acid and a guanylating agent.

Section 2: Guanidinoacetic Acid (GAA): The Established Bioenergetic Regulator

Guanidinoacetic acid is a naturally occurring compound that serves as the direct precursor to creatine, a molecule crucial for cellular energy homeostasis.[3] Its biological significance extends beyond this primary role, with a growing body of research highlighting its multifaceted mechanisms of action.

Creatine-Dependent Mechanism of Action

The principal and most well-understood function of GAA is its role in the creatine biosynthesis pathway. This two-step enzymatic process is fundamental to energy metabolism in tissues with high and fluctuating energy demands, such as muscle and brain.

  • Step 1: Synthesis of GAA: The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine. This reaction occurs predominantly in the kidneys and pancreas.[1]

  • Step 2: Methylation to Creatine: GAA is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce creatine.[3]

Creatine is subsequently phosphorylated to phosphocreatine, which acts as a rapidly accessible reservoir of high-energy phosphate groups for the regeneration of adenosine triphosphate (ATP).

Creatine_Biosynthesis cluster_kidney Kidney/Pancreas cluster_liver Liver cluster_muscle Muscle/Brain Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAMT GAMT GAA->GAMT Ornithine Ornithine SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl Homocysteine (SAH) Creatine Creatine CK Creatine Kinase (CK) Creatine->CK Phosphocreatine Phosphocreatine ATP ATP ATP->CK ADP ADP AGAT->GAA AGAT->Ornithine GAMT->SAH GAMT->Creatine CK->Phosphocreatine CK->ADP

Caption: Endogenous Creatine Biosynthesis Pathway.
Creatine-Independent Mechanisms of Action

Recent research has uncovered several biological activities of GAA that are not directly linked to its role as a creatine precursor.[4] These findings suggest that GAA may have a broader therapeutic potential than previously understood.

  • Insulinotropic Properties: Studies have indicated that GAA can stimulate insulin secretion, which may have implications for glucose metabolism and the management of hyperglycemic conditions.[4]

  • Arginine Sparing: By providing the amidino group for creatine synthesis, supplemental GAA can "spare" arginine, making this conditionally essential amino acid available for other metabolic pathways, such as nitric oxide (NO) synthesis and protein synthesis.[4]

  • Neuromodulation: There is evidence to suggest that GAA can modulate neurotransmission, including potential interactions with GABAergic systems. However, high concentrations in the brain have been associated with neurotoxic effects in preclinical studies.

  • Taste Modulation: GAA has been found to activate sweet taste receptors, suggesting a potential role in modulating food intake and flavor perception.[4]

Therapeutic Applications and Experimental Data

The primary application of GAA supplementation is to enhance creatine levels in the body, which has been shown to be beneficial in various contexts.

Application AreaSupporting Experimental Data
Animal Nutrition Supplementation with GAA in poultry and swine diets has been shown to improve growth performance, feed conversion ratios, and meat quality.[5]
Human Health GAA is being investigated as a nutritional adjuvant for conditions associated with impaired energy metabolism, such as multiple sclerosis.[6] It has also been explored for its potential to improve muscle strength and performance.
Cardiometabolic Health Early studies suggested beneficial effects in cardiac decompensation.[5] More recent research points to its potential role in managing lipid metabolism.[6]

Cautionary Note: A potential downside of GAA supplementation is the increased demand for methylation, which can lead to elevated levels of homocysteine, a risk factor for cardiovascular disease.[2] This can be mitigated by co-supplementation with methyl donors like betaine or B vitamins.

Section 3: 9-Guanidino-nonanoic Acid: An Uncharted Territory

In stark contrast to the wealth of information on GAA, there is a significant dearth of scientific literature on 9-Guanidino-nonanoic Acid. To date, no studies have been published detailing its biological activity, mechanism of action, or potential applications. Therefore, the following sections are based on a theoretical analysis of its constituent parts: the guanidino group and nonanoic acid.

The Guanidino Group: A Biologically Active Moiety

The guanidino group is a key functional group in a wide range of biologically active compounds.[7] Its positive charge at physiological pH allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and biological function. Guanidine-containing compounds have been investigated for a variety of therapeutic purposes, including as:

  • Antimicrobial agents[8]

  • Antidiabetic agents

  • Inhibitors of nitric oxide synthase

  • Anti-inflammatory agents[7]

Nonanoic Acid (Pelargonic Acid): The Fatty Acid Backbone

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid.[9][10] It occurs naturally and has several established applications:

  • Herbicide: It acts as a non-selective, post-emergence herbicide by disrupting plant cell membranes.[9][10]

  • Antimicrobial Agent: Nonanoic acid and its derivatives exhibit antimicrobial activity against various bacteria and fungi.[11]

  • Industrial Applications: It is used in the synthesis of plasticizers, lubricants, and as a flavoring agent.[9]

  • Biological Effects: It can induce an inflammatory response in the epidermis and has been shown to enhance the secretion of certain host defense peptides.[12]

Hypothesized Properties and Potential Research Directions

Based on the properties of its components, we can speculate on the potential characteristics of 9-Guanidino-nonanoic Acid. The presence of the guanidino group suggests it could possess biological activities such as antimicrobial or anti-inflammatory effects. The nonanoic acid backbone would confer a significant degree of lipophilicity, which might enable it to interact with cell membranes and lipid-rich tissues.

This hypothetical profile opens up several avenues for future research:

  • Synthesis and Characterization: The first step would be to develop a reliable method for the synthesis and purification of 9-Guanidino-nonanoic Acid and to characterize its physicochemical properties.

  • Antimicrobial Screening: Given the antimicrobial properties of both guanidine compounds and nonanoic acid, screening 9-Guanidino-nonanoic Acid against a panel of pathogenic bacteria and fungi would be a logical starting point.

  • Cellular and Molecular Studies: Investigating its effects on cell viability, membrane integrity, and inflammatory signaling pathways in various cell lines could provide insights into its mechanism of action.

  • In Vivo Studies: Should in vitro studies yield promising results, subsequent in vivo studies in animal models would be necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

Section 4: Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and analysis of these compounds are essential.

Synthesis of Guanidinoacetic Acid

A common laboratory-scale synthesis of GAA involves the reaction of glycine with a guanylating agent.

Materials:

  • Glycine

  • O-Methylisourea hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Distilled water

  • Hydrochloric acid

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve O-methylisourea hydrochloride in ethanol.

  • Slowly add the O-methylisourea solution to the glycine solution with constant stirring at room temperature.

  • Allow the reaction to proceed for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with hydrochloric acid to precipitate the crude GAA.

  • Filter the precipitate and wash with cold ethanol.

  • Recrystallize the crude product from hot water to obtain pure guanidinoacetic acid.

  • Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Quantification of Guanidinoacetic Acid in Biological Samples

High-performance liquid chromatography (HPLC) is a standard method for the quantification of GAA in biological matrices like plasma or urine.

Materials:

  • HPLC system with a fluorescence or mass spectrometry detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution)

  • Derivatizing agent (e.g., o-phthalaldehyde) for fluorescence detection

  • GAA standard solutions

  • Internal standard

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure:

  • Sample Preparation: Deproteinize the biological sample by adding perchloric acid, followed by centrifugation.

  • Derivatization (if using fluorescence detection): Mix the supernatant with the derivatizing agent and allow the reaction to proceed.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Quantification: Create a standard curve using known concentrations of GAA. Determine the concentration of GAA in the sample by comparing its peak area (or peak area ratio to the internal standard) to the standard curve.

Caption: General experimental workflow for GAA synthesis and quantification.

Conclusion

This comparative guide illuminates the significant disparity in our understanding of Guanidinoacetic Acid and 9-Guanidino-nonanoic Acid. GAA stands as a well-established and researched molecule with clear roles in energy metabolism and a range of other biological activities. In contrast, 9-Guanidino-nonanoic Acid remains a scientific enigma. The hypothetical properties derived from its constituent parts suggest that it could be a molecule of interest, particularly in the field of antimicrobial research. It is our hope that this guide will not only serve as a valuable resource on the known aspects of GAA but also as a catalyst for future research into the uncharted territory of 9-Guanidino-nonanoic Acid and other novel guanidino compounds.

References

  • Guanidinoacetic Acid as a Nutritional Adjuvant to Multiple Sclerosis Therapy - PMC. Available at: [Link]

  • Effects of guanidinoacetic acid supplementation on liver and breast muscle fat deposition, lipid levels, and lipid metabolism-related gene expression in ducks - Frontiers. Available at: [Link]

  • Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - ResearchGate. Available at: [Link]

  • Nonanoic Acid | C9H18O2 | CID 8158 - PubChem. Available at: [Link]

  • Guanidinoacetic Acid and Its Impact on the Performance, Carcass and Meat Quality of Growing and Finishing Nellore Cattle - MDPI. Available at: [Link]

  • Biologically active guanidine alkaloids - ScienceOpen. Available at: [Link]

  • Synthesis method of guanidinoacetic acid - Google Patents.
  • Effects of Guanidine Acetic Acid on the Growth and Slaughter Performance, Meat Quality, Antioxidant Capacity, and Cecal Microbiota of Broiler Chickens - MDPI. Available at: [Link]

  • Pelargonic acid - Wikipedia. Available at: [Link]

  • Biological activities of guanidine compounds - PubMed. Available at: [Link]

  • Glycocyamine - Wikipedia. Available at: [Link]

  • Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC - NIH. Available at: [Link]

  • Guanidinoacetic Acid (GAA): A Guide to Creatine's Precursor - Benefits, Risks, and Strategies with CreGAAtine - The PricePlow Blog. Available at: [Link]

  • Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC. Available at: [Link]

  • Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas | British Journal of Nutrition - Cambridge University Press & Assessment. Available at: [Link]

  • -Antimicrobial activity of nonanoic acid derivatives. | Download Table - ResearchGate. Available at: [Link]

Sources

Comparative

Independent Verification of Bio-Active Compounds: A Comparative Guide to Nonanoic Acid and Neuraminidase Inhibitors

A Note to the Researcher: Initial inquiries into the specific compound 9-Guanidino-nonanoic acid revealed a significant gap in publicly available, verifiable scientific literature regarding its mechanism of action and es...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries into the specific compound 9-Guanidino-nonanoic acid revealed a significant gap in publicly available, verifiable scientific literature regarding its mechanism of action and established findings. To provide a robust and actionable guide for our audience of researchers, scientists, and drug development professionals, we have pivoted to a comparative analysis of a structurally related and well-documented compound, Nonanoic Acid , and a class of well-understood therapeutic agents, Neuraminidase Inhibitors . This guide will provide a detailed framework for the independent verification of their distinct biological activities, offering insights into the diverse methodologies required to validate scientific findings in different domains of life sciences.

Introduction: The Imperative of Independent Verification

In the realm of drug discovery and development, the independent verification of published findings is a cornerstone of scientific integrity. It ensures the reproducibility and reliability of experimental results, which is paramount before a compound can be considered for further development. This guide provides a comparative overview of the methodologies used to verify the biological activities of two distinct classes of molecules: Nonanoic Acid, a saturated fatty acid with broad-spectrum bioactivity, and Neuraminidase Inhibitors, a targeted class of antiviral drugs.

By juxtaposing a molecule with a broader, less specific mechanism of action against a class of highly specific enzyme inhibitors, we aim to illuminate the nuances in experimental design, data interpretation, and the overall logic of verification that researchers must navigate.

Section 1: Nonanoic Acid (Pelargonic Acid) - A Molecule of Diverse Functions

Nonanoic acid is a naturally occurring nine-carbon saturated fatty acid.[1][2][3] Its biological effects are multifaceted, with applications ranging from herbicides to potential therapeutic agent.[1][3][4][5]

Established Findings and Mechanism of Action

The primary and most well-documented application of nonanoic acid is as a non-selective, post-emergence herbicide.[4] Its mechanism of action in plants involves the disruption of cell membrane integrity.[2][3][4] It strips the waxy cuticle of the plant, leading to cell leakage and rapid desiccation.[3][4]

Beyond its herbicidal properties, nonanoic acid has also been shown to possess antibacterial and antifungal properties.[1][5] It can also modulate the inflammatory response in epidermal cells.[6]

Independent Verification of Herbicidal Activity

The verification of nonanoic acid's herbicidal effects hinges on demonstrating its ability to induce rapid cell death in plant tissues.

Experimental Protocol: Leaf Disc Assay for Cell Membrane Damage

This protocol provides a quantitative measure of cell membrane integrity by assessing electrolyte leakage.

  • Plant Material: Use a consistent plant source, such as 6-8 week old pea plants (Pisum sativum).

  • Leaf Disc Preparation: Excise 1 cm diameter discs from healthy leaves, avoiding the midrib.

  • Treatment Incubation:

    • Prepare a range of nonanoic acid concentrations (e.g., 0.1%, 0.5%, 1%, 2% v/v) in a buffered solution (e.g., 10 mM MES, pH 6.5). Include a buffer-only control.

    • Place 10 leaf discs in a petri dish containing 20 mL of the respective treatment solution.

    • Incubate for 4 hours under controlled light and temperature.

  • Electrolyte Leakage Measurement:

    • After incubation, measure the electrical conductivity of the solution (C1) using a conductivity meter.

    • To determine the total electrolyte content, freeze the leaf discs at -80°C for at least 1 hour and then thaw. This will cause complete cell lysis.

    • Measure the final conductivity of the solution (C2).

  • Data Analysis: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

Trustworthiness of the Protocol: This self-validating system includes a negative control (buffer only) to establish baseline membrane integrity and a positive control (freeze-thaw) to represent 100% leakage. The dose-dependent response provides further confidence in the results.

Independent Verification of Antimicrobial Activity

Verifying the antimicrobial claims of nonanoic acid involves determining its minimum inhibitory concentration (MIC) against relevant bacterial or fungal strains.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for assessing antimicrobial susceptibility.

  • Microorganism Preparation: Grow a pure culture of the test organism (e.g., E. coli for antibacterial testing, S. cerevisiae for antifungal testing) to the mid-logarithmic phase.

  • Serial Dilution:

    • In a 96-well microplate, perform a two-fold serial dilution of nonanoic acid in the appropriate growth medium (e.g., Luria-Bertani broth for bacteria, Yeast Peptone Dextrose for yeast). Concentrations could range from 1000 µg/mL down to 2 µg/mL.

    • Include a positive control (medium with inoculum, no nonanoic acid) and a negative control (medium only).

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate under optimal growth conditions (e.g., 37°C for E. coli, 30°C for S. cerevisiae) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of nonanoic acid that completely inhibits visible growth of the microorganism.

Section 2: Neuraminidase Inhibitors - Targeted Antiviral Therapy

Neuraminidase inhibitors are a class of antiviral drugs designed to combat influenza A and B viruses.[7][8] Prominent examples include Zanamivir (Relenza) and Oseltamivir (Tamiflu).[8]

Established Findings and Mechanism of Action

The influenza virus relies on the neuraminidase enzyme to cleave sialic acid residues on the surface of infected cells, which is a crucial step for the release of new virus particles.[9][10] Neuraminidase inhibitors are sialic acid analogues that act as competitive inhibitors of this enzyme.[11][12] By binding to the active site of neuraminidase, they prevent the release of progeny virions, thus halting the spread of the infection.[9][10][13][14][15]

G

Independent Verification of Neuraminidase Inhibition

The core of verifying the findings for a neuraminidase inhibitor is to demonstrate its ability to inhibit the enzymatic activity of neuraminidase in a controlled, in vitro setting.

Experimental Protocol: Enzyme-Linked Lectin Assay (ELLA) for Neuraminidase Inhibition

This assay is a common and reliable method for quantifying neuraminidase activity and inhibition.

  • Plate Coating: Coat a 96-well microplate with fetuin, a glycoprotein rich in sialic acid, and incubate overnight.

  • Enzyme and Inhibitor Preparation:

    • Prepare serial dilutions of the neuraminidase inhibitor (e.g., Zanamivir) over a wide concentration range.

    • Mix each inhibitor dilution with a constant amount of purified neuraminidase enzyme.

    • Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Enzymatic Reaction:

    • Add the enzyme/inhibitor mixtures to the fetuin-coated wells.

    • Incubate for 1-2 hours at 37°C to allow the enzyme to cleave sialic acid residues.

  • Detection of Sialic Acid Cleavage:

    • Wash the plate to remove the enzyme and cleaved sialic acid.

    • Add a horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA), which binds to the galactose residues exposed after sialic acid cleavage.

    • Incubate for 1 hour.

  • Signal Generation and Measurement:

    • Wash the plate to remove unbound PNA-HRP.

    • Add a TMB substrate. HRP will catalyze a color change.

    • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis:

    • The absorbance is proportional to the neuraminidase activity.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G A A D D A->D E E D->E B B C C B->C C->D F F E->F G G F->G H H G->H I I H->I J J I->J K K J->K

Section 3: Comparative Analysis of Verification Methodologies

The verification protocols for nonanoic acid and neuraminidase inhibitors highlight fundamental differences in their scientific validation.

FeatureNonanoic Acid VerificationNeuraminidase Inhibitor Verification
Target Broad, cellular structures (cell membranes)Specific, single enzyme (neuraminidase)
Assay Type Cell-based, physiologicalEnzyme-based, biochemical
Primary Endpoint Cell death, growth inhibition (MIC)Enzyme inhibition (IC50)
Specificity Low; affects a wide range of organismsHigh; specific to influenza neuraminidase
Causality Demonstrates a physiological outcomePinpoints a specific molecular interaction

This comparison underscores a critical principle: the nature of the scientific claim dictates the necessary rigor and specificity of the verification process. For a compound with a broad, non-specific mechanism like nonanoic acid, verification relies on demonstrating a consistent and dose-dependent physiological effect. For a highly specific molecule like a neuraminidase inhibitor, verification must demonstrate direct and potent inhibition of the intended molecular target.

Conclusion: A Unified Goal of Scientific Rigor

While the experimental approaches to verifying the findings for nonanoic acid and neuraminidase inhibitors differ significantly, the underlying goal remains the same: to produce robust, reproducible, and verifiable data. For researchers, understanding these distinctions is crucial for designing experiments that are not only technically sound but also logically appropriate for the scientific question at hand. This guide serves as a framework for approaching the independent verification of scientific findings with the rigor and critical thinking that underpins all credible scientific advancement.

References

  • NONANOIC ACID - Ataman Kimya. Ataman Kimya. [Link]

  • Relenza (Zanamivir) Pharmocology - News-Medical. News-Medical.Net. [Link]

  • Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents - ResearchGate. ResearchGate. [Link]

  • Flaming, Glyphosate, Hot Foam and Nonanoic Acid for Weed Control: A Comparison - MDPI. MDPI. [Link]

  • Pelargonic acid - Wikipedia. Wikipedia. [Link]

  • GC Analysis of Guanidino Compounds in Serum and Urine of Healthy Volunteers and Uremic Patients Using Methylglyoxal and Ethyl Chloroformate as Derivatizing Reagent - ResearchGate. ResearchGate. [Link]

  • Nonanoic Acid | C9H18O2 - PubChem. PubChem@NIH. [Link]

  • Neuraminidase Inhibitors: Mechanism of Action - YouTube. YouTube. [Link]

  • Are There Alternatives to Glyphosate for Weed Control in Landscapes? NC State Extension Publications. [Link]

  • The Comparison of the Efficacy of Baloxavir and Neuraminidase Inhibitors for Patients with Influenza A in Clinical Practice - PubMed Central. PubMed Central. [Link]

  • Oseltamivir - Wikipedia. Wikipedia. [Link]

  • Zanamivir - Wikipedia. Wikipedia. [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - MDPI. MDPI. [Link]

  • Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC. PubMed Central. [Link]

  • Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC. PubMed Central. [Link]

  • Herbicidal compositions based on nonanoic acid and ketoacids - Google Patents.
  • (PDF) Improved Gas Chromatographic Determination of Guanidino Compounds Using Isovaleroylacetone and Ethyl Chloroformate as Derivatizing Reagents - ResearchGate. ResearchGate. [Link]

  • List of Neuraminidase inhibitors - Drugs.com. Drugs.com. [Link]

  • NONANOIC ACID ( Pelargonic Acid) | Ataman Kimya. Ataman Kimya. [Link]

  • What is the mechanism of Zanamivir? - Patsnap Synapse. Patsnap Synapse. [Link]

  • How Tamiflu works: Mechanism of action explained - MedicalNewsToday. MedicalNewsToday. [Link]

  • Neuraminidase inhibitor - Wikipedia. Wikipedia. [Link]

Sources

Validation

assessing the specificity of 9-Guanidino-nonanoic acid's effects

Specificity Profiling of 9-Guanidinononanoic Acid (9-GNA): Distinguishing Arginine Mimicry from Amphiphilic Disruption Executive Summary: The Dual-Nature Challenge 9-Guanidinononanoic acid (9-GNA) represents a unique cla...

Author: BenchChem Technical Support Team. Date: February 2026

Specificity Profiling of 9-Guanidinononanoic Acid (9-GNA): Distinguishing Arginine Mimicry from Amphiphilic Disruption

Executive Summary: The Dual-Nature Challenge

9-Guanidinononanoic acid (9-GNA) represents a unique class of chemical probes that fuse a bioactive guanidino headgroup (mimicking arginine) with a medium-chain lipophilic tail (nonanoic acid). While widely utilized as a synthetic intermediate for immunosuppressants (e.g., Gusperimus/Spergualin ) and HIV inhibitors (e.g., Neamphamide A ), its use as a standalone biological modulator requires rigorous specificity profiling.

The core challenge in using 9-GNA is distinguishing its specific pharmacologic effects—such as inhibition of trypsin-like proteases , modulation of glucose oxidation , or Hsp70 binding —from non-specific artifacts caused by its amphiphilic (surfactant-like) nature.

This guide outlines a self-validating experimental framework to assess the specificity of 9-GNA, comparing it against structural and functional alternatives to isolate its mechanism of action.

Comparative Analysis: 9-GNA vs. Structural Alternatives

To claim specificity, 9-GNA must be benchmarked against compounds that isolate its two functional domains: the lipid tail and the guanidino head.

Compound Role in Validation Mechanism of Action Specificity Risk
9-Guanidinononanoic Acid (9-GNA) Test Article Dual: Arginine mimicry (active site binding) + Membrane insertion.High. Risk of non-specific membrane lysis or general protease inhibition.
Nonanoic Acid (Pelargonic Acid) Lipid Control Membrane Disruption: Acts as a weak acid surfactant; lacks specific arginine-binding capability.Used to rule out pH effects or lipid bilayer destabilization.
L-Arginine / Agmatine Headgroup Control Substrate/Ligand: Binds NOS, Arginase, and transporters; lacks the lipophilic tail.Used to prove the necessity of the hydrophobic chain for potency.
Gusperimus (15-Deoxyspergualin) Functional Benchmark Hsp70/Hsp90 Inhibition: Validated immunosuppressant derived from 9-GNA.Positive control for specific immunomodulatory pathways.
Benzamidine Protease Control S1 Pocket Comp. Inhibitor: Classic serine protease inhibitor.Benchmark for general trypsin-like activity inhibition.

Critical Mechanism: The Specificity Bifurcation

The following diagram illustrates the decision logic for interpreting 9-GNA activity. You must determine if the observed effect is a "Specific Hit" (Pathway A) or a "False Positive" (Pathway B).

GNA_Specificity Start Observed Biological Effect (e.g., Cell Death, Enzyme Inhibition) Check1 Control 1: Nonanoic Acid (Lipid Only) Does the lipid tail alone replicate the effect? Start->Check1 Check2 Control 2: L-Arginine Excess Does excess Arginine rescue the effect? Check1->Check2 No (Lipid inactive) Result_Nonspecific Non-Specific Membrane Disruption (Surfactant Effect) Check1->Result_Nonspecific Yes (Lipid drives effect) Result_Specific Specific Target Modulation (Arginine Mimicry) Check2->Result_Specific Yes (Competitive Rescue) Result_OffTarget Off-Target Inhibition (e.g., General Serine Protease) Check2->Result_OffTarget No (Non-competitive)

Caption: Logic flow for distinguishing specific 9-GNA pharmacological activity from amphiphilic artifacts.

Experimental Protocols for Specificity Assessment

Protocol A: The "Surfactant Exclusion" Assay (Hemolysis Check)

Objective: Determine the concentration at which 9-GNA acts as a detergent rather than a drug. This establishes the Maximum Non-Toxic Concentration (MNTC) .

Materials:

  • Fresh Rabbit Erythrocytes (2% suspension in PBS).

  • 9-GNA (Serial dilutions: 1 µM to 10 mM).

  • Positive Control: Triton X-100 (1%).

  • Negative Control: PBS.

Workflow:

  • Preparation: Wash erythrocytes 3x in PBS (centrifuge 500xg, 5 min). Resuspend to 2%.

  • Incubation: Mix 100 µL erythrocyte suspension with 100 µL 9-GNA solution in a 96-well V-bottom plate.

  • Exposure: Incubate at 37°C for 60 minutes with gentle shaking.

  • Separation: Centrifuge plate at 1000xg for 10 minutes to pellet intact cells.

  • Quantification: Transfer 100 µL supernatant to a clear flat-bottom plate. Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
    • Pass Criteria: Specific assays must be performed at concentrations yielding <5% hemolysis.

Protocol B: Competitive Rescue Assay (Arginine Competition)

Objective: Confirm that 9-GNA is acting via an arginine-binding pocket (e.g., NOS, Arginase, or Protease active site) rather than allosteric or non-specific binding.

Materials:

  • Target Assay System (e.g., Trypsin activity assay or Cell-based proliferation assay).

  • 9-GNA (at IC50 concentration).[1]

  • L-Arginine (Competitor, 10x to 100x excess).

Workflow:

  • Baseline: Establish the signal for the Target Assay alone (100% Activity).

  • Inhibition: Treat with 9-GNA at IC50. Record signal (Expected ~50%).

  • Competition: Treat with 9-GNA (IC50) + L-Arginine (10 mM) .

  • Analysis:

    • If Activity restores to >80% → Mechanism is Competitive/Specific (Target involves Arginine binding).

    • If Activity remains ~50% → Mechanism is Non-Competitive (Allosteric or Non-specific).

Protocol C: Serine Protease Selectivity Panel

Objective: 9-GNA mimics the side chain of Arginine, the primary recognition motif for Trypsin-like serine proteases. You must verify it doesn't inhibit "housekeeping" proteases.

Workflow: Screen 9-GNA (100 µM) against a panel of chromogenic substrates:

  • Trypsin (BAPNA substrate): Measures general digestive protease inhibition.

  • Thrombin (S-2238 substrate): Measures coagulation interference.

  • Target Protease: The specific enzyme of interest.

Data Interpretation: A specific probe should show >10-fold selectivity for the Target Protease over Trypsin/Thrombin. If inhibition is equipotent across all three, 9-GNA is acting as a pan-active site inhibitor (non-specific).

Supporting Data: Specificity Matrix

The following table summarizes expected results for a specific interaction versus a non-specific artifact.

AssaySpecific 9-GNA EffectNon-Specific (Artifact)
Hemolysis (100 µM) < 5% Lysis> 20% Lysis
Effect of Nonanoic Acid No EffectMimics 9-GNA Effect
Effect of L-Arginine Rescues/Reverses EffectNo Change
Trypsin Inhibition Low/NoneHigh (Pan-inhibition)
Structure-Activity Sensitive to chain length (C9 > C4)Chain length independent

References

  • Graven, A. et al. (2010). Guanidino-functionalized lipids: Synthesis and characterization of novel antimicrobial agents.Journal of Medicinal Chemistry . Link (Representative citation for guanidino-lipid synthesis).

  • Umezawa, K. et al. (1987). Structure-activity relationships of spergualin analogues.The Journal of Antibiotics , 40(7), 1025-1031. Link

  • Drag, M. & Salvesen, G.S. (2010). Emerging principles in protease-based drug discovery.Nature Reviews Drug Discovery , 9, 690–701. Link

  • Cirillo, G. et al. (2022). Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides.[2]Hydrobiology , 1(3), 330-346. Link

  • Ataman Chemicals. (2024).[3] Nonanoic Acid Technical Data Sheet: Mechanism of Action as Herbicide and Irritant.Link

Sources

Comparative

The Structure-Activity Relationship of 9-Guanidino-nonanoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of therapeutic enzyme inhibition, the targeted modulation of carboxypeptidases presents a compelling strategy for managing a spectrum of physiological and pathological processes. Among the diverse array...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic enzyme inhibition, the targeted modulation of carboxypeptidases presents a compelling strategy for managing a spectrum of physiological and pathological processes. Among the diverse array of inhibitors, derivatives of 9-guanidino-nonanoic acid have emerged as a noteworthy class, primarily for their potential to selectively and potently inhibit basic carboxypeptidases, such as Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). This guide provides an in-depth comparison of 9-guanidino-nonanoic acid derivatives and related analogues, offering experimental context and data-driven insights into their structure-activity relationships (SAR) to inform rational drug design and development.

Introduction to 9-Guanidino-nonanoic Acid and its Therapeutic Target

9-Guanidino-nonanoic acid is a synthetic compound characterized by a nine-carbon aliphatic chain, a terminal carboxylate group, and a distal guanidino moiety. This unique architecture positions it as an effective mimic of the C-terminal arginine or lysine residues of physiological substrates for certain carboxypeptidases.

The primary biological target for this class of inhibitors is Carboxypeptidase U (CPU/TAFIa) , a zinc-dependent metalloenzyme that plays a crucial role in attenuating fibrinolysis. By cleaving C-terminal lysine and arginine residues from partially degraded fibrin, activated CPU (CPUa) dampens the positive feedback loop of plasminogen activation, thereby stabilizing blood clots. Inhibition of CPUa is therefore a promising therapeutic strategy to enhance fibrinolysis and treat thrombotic diseases.

The fundamental interaction driving the inhibitory activity of 9-guanidino-nonanoic acid derivatives is the recognition of the positively charged guanidinium group by the S1' specificity pocket of the enzyme, which contains acidic residues that favor binding of basic side chains.[1][2] The carboxylate group of the inhibitor typically coordinates with the active site zinc ion, mimicking the transition state of substrate hydrolysis.

Comparative Analysis of Guanidino-Containing Carboxypeptidase Inhibitors

While specific SAR studies on a homologous series of 9-guanidino-nonanoic acid are not extensively documented in publicly available literature, a comparative analysis with other well-characterized guanidino-containing inhibitors provides valuable insights into the key structural determinants of potency and selectivity.

Compound/Derivative ClassKey Structural FeaturesPotency (Ki/IC50)Key SAR Insights & Limitations
9-Guanidino-nonanoic Acid Long aliphatic chain (9 carbons) separating the guanidino and carboxylate groups.Moderate (Hypothesized)The long, flexible alkyl chain can adopt multiple conformations, potentially leading to an entropic penalty upon binding. The basicity of the guanidino group is crucial for S1' pocket interaction.
Guanidinoethylmercaptosuccinic Acid (GEMSA) Thiol group for zinc binding, succinic acid backbone, and a short ethylguanidino side chain.µM to nM rangeThe thiol provides strong zinc chelation. However, it is a highly polar molecule with poor oral bioavailability and lacks selectivity against other carboxypeptidases like Carboxypeptidase N (CPN).
2-Mercaptomethyl-3-guanidinoethylthiopropanoic Acid (MERGETPA) Similar to GEMSA with a thioether linkage.µM to nM rangeShares similar properties with GEMSA, including high polarity and lack of selectivity, which are significant drawbacks from a drug discovery perspective.
Cyclic Guanidine Mimetics The guanidino group is replaced by a less basic, cyclic moiety (e.g., aminoisoquinoline).Potent and SelectiveThis strategy aims to reduce the high basicity of the guanidine group, which often contributes to poor pharmacokinetic properties. Cyclic mimetics can improve oral bioavailability and selectivity.

Causality Behind Experimental Choices: The evolution from simple ω-guanidino acids to more complex inhibitors like GEMSA and MERGETPA reflects a rational design approach to enhance potency by incorporating a strong zinc-binding moiety (the thiol group). However, the persistent challenges of poor bioavailability and lack of selectivity have driven the exploration of guanidine mimics. The design of these mimics is a deliberate attempt to balance the essential binding interactions with the physicochemical properties required for a successful drug candidate.

Key Structure-Activity Relationships

Based on the comparative analysis of 9-guanidino-nonanoic acid and its analogues, several key SAR principles can be delineated:

  • The Guanidino Group: This positively charged moiety is a critical pharmacophore for binding to the S1' specificity pocket of basic carboxypeptidases.[1] Modifications that reduce its basicity or alter its geometry can significantly impact potency. The guanidinium group's ability to form multiple hydrogen bonds and salt bridges with acidic residues in the S1' pocket is paramount for high-affinity binding.[2]

  • The Aliphatic Chain Length: The length and nature of the linker between the guanidino and the acidic group influence both potency and selectivity. An optimal linker length is required to correctly position the functional groups within the active site. While a longer chain like in 9-guanidino-nonanoic acid might offer flexibility, it can also introduce conformational entropy that is unfavorable for binding.

  • The Zinc-Binding Group: For potent inhibition of metallo-carboxypeptidases, a group that can effectively coordinate with the active site zinc ion is often essential. While the carboxylate of 9-guanidino-nonanoic acid can perform this role, stronger chelators like thiols (as in GEMSA and MERGETPA) can lead to significantly higher potency.

  • Oral Bioavailability and Selectivity: A major hurdle in the development of guanidino-containing inhibitors is their high polarity, which limits oral absorption. Furthermore, achieving selectivity against other closely related carboxypeptidases is crucial to minimize off-target effects. The use of less basic guanidine mimics and optimization of the overall molecular properties are key strategies to address these challenges.

Experimental Protocols

To provide a practical context for the evaluation of 9-guanidino-nonanoic acid derivatives, a detailed protocol for a typical Carboxypeptidase U inhibition assay is provided below. This protocol is a self-validating system, incorporating controls to ensure the reliability of the generated data.

Protocol: In Vitro Inhibition of Carboxypeptidase U (TAFIa)

1. Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of activated Carboxypeptidase U (CPUa) on a synthetic substrate. The rate of substrate hydrolysis is monitored spectrophotometrically.

2. Materials:

  • Purified human pro-Carboxypeptidase U (proCPU)

  • Human α-thrombin

  • Thrombomodulin (optional, for enhanced activation)

  • Synthetic substrate: Hippuryl-Arginine or Furylacryloyl-Alanyl-Arginine (FA-Ala-Arg)

  • Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4

  • Test compounds (9-guanidino-nonanoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

3. Experimental Workflow:

G cluster_prep Preparation cluster_activation Activation cluster_inhibition Inhibition Assay cluster_detection Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds I1 Add CPUa to wells containing test compounds or vehicle control P1->I1 P2 Prepare proCPU solution A1 Mix proCPU and Thrombin (and Thrombomodulin if used) P2->A1 P3 Prepare Thrombin solution P3->A1 P4 Prepare Substrate solution I3 Initiate reaction by adding Substrate P4->I3 A2 Incubate to generate CPUa A2->I1 I2 Pre-incubate D1 Monitor absorbance change over time at appropriate wavelength I3->D1 AN1 Calculate initial reaction velocities D1->AN1 AN2 Plot % Inhibition vs. [Inhibitor] AN1->AN2 AN3 Determine IC50 value AN2->AN3 G cluster_enzyme Carboxypeptidase U Active Site cluster_inhibitor ω-Guanidino Acid Inhibitor S1'_Pocket S1'_Pocket Asp/Glu_Residues Asp/Glu Residues (Anionic) Zinc_Ion Zn²⁺ Guanidino_Group Guanidino Group (+ charge) Guanidino_Group->Asp/Glu_Residues Ionic Interaction & H-Bonds Alkyl_Chain Alkyl Chain (e.g., -(CH₂)₈-) Carboxylate_Group Carboxylate Group (- charge) Carboxylate_Group->Zinc_Ion Coordination

Caption: Enzyme-Inhibitor Interactions.

This visualization highlights the crucial ionic and hydrogen bonding interactions between the guanidino group and the S1' pocket, as well as the coordination of the carboxylate group with the catalytic zinc ion. The alkyl chain serves as the linker, and its length and flexibility are key determinants of optimal positioning.

Conclusion and Future Directions

Derivatives of 9-guanidino-nonanoic acid represent a promising scaffold for the development of Carboxypeptidase U inhibitors. The structure-activity relationships discussed in this guide underscore the importance of the guanidino group for target recognition and the need for further optimization to achieve favorable pharmacokinetic profiles. Future research should focus on the synthesis and evaluation of a systematic series of 9-guanidino-nonanoic acid analogues with modifications to the alkyl chain and the incorporation of various guanidine mimics. Such studies, guided by the principles outlined herein, will be instrumental in advancing this class of compounds towards clinical application for the treatment of thrombotic disorders.

References

  • Kozikowski, A. P., et al. (2004). Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. Journal of Medicinal Chemistry, 47(7), 1729-1738. [Link]

  • Evin, G., et al. (1988). Synthetic inhibitors of carboxypeptidase N. Biochemical Pharmacology, 37(1), 167-172. [Link]

  • Ondetti, M. A., et al. (1979). Design of potent and specific inhibitors of carboxypeptidases A and B. Biochemistry, 18(8), 1427-1430. [Link]

  • Park, J. D., Lee, K. J., & Kim, D. H. (2001). A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine. Bioorganic & Medicinal Chemistry, 9(2), 237-243. [Link]

  • Barinka, C., et al. (2012). Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1051-1060. [Link]

  • De Meester, I., et al. (2018). Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models. Journal of Thrombosis and Haemostasis, 16(9), 1837-1847. [Link]

  • Eldred, C. D., et al. (2004). Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants. Journal of Medicinal Chemistry, 47(11), 2843-2854. [Link]

  • Tung, C. H., et al. (1992). Design of peptide-acridine mimics of ribonuclease activity. Proceedings of the National Academy of Sciences, 89(15), 7114-7118. [Link]

  • Grembecka, J., et al. (2006). Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. Journal of Medicinal Chemistry, 42(8), 1323-1332. [Link]

  • Mock, W. L., & Aksamawati, M. (1994). Guanidine Derivatives Restore Activity to Carboxypeptidase Lacking arginine-127. Protein Science, 3(10), 1750-1756. [Link]

  • Vanhoorelbeke, K., et al. (2003). Synthesis and biochemical evaluation of guanidino-alkyl-ribitol derivatives as nucleoside hydrolase inhibitors. Bioorganic & Medicinal Chemistry, 11(20), 4415-4422. [Link]

  • Liénart, Y., et al. (2008). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 13(12), 3163-3184. [Link]

  • Kozikowski, A. P., et al. (2004). Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. Journal of Medicinal Chemistry, 47(7), 1729-1738. [Link]

  • Shiratori, Y., et al. (2006). The guanidino-group modifying enzymes: structural basis for their diversity and commonality.
  • Biela, A., et al. (2012). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. Journal of the American Chemical Society, 134(42), 17539-17542.
  • Biela, A., et al. (2019). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. The Journal of Physical Chemistry B, 123(46), 9832-9842. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 9-Guanidino-nonanoic acid

Executive Summary & Risk Profile 9-Guanidino-nonanoic acid (CAS: 16450-41-2) is a functionalized guanidine derivative often utilized in biochemical research as a nitric oxide synthase (NOS) inhibitor or arginine analog....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

9-Guanidino-nonanoic acid (CAS: 16450-41-2) is a functionalized guanidine derivative often utilized in biochemical research as a nitric oxide synthase (NOS) inhibitor or arginine analog. While specific toxicological data for this exact isomer is often limited compared to high-volume industrial chemicals, its structural homology to guanidinoacetic acid and nonanoic acid dictates a strict safety profile.

The Core Hazard: The compound possesses both a basic guanidino group and an acidic carboxyl tail. In solid form, it acts as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) . However, due to the corrosive nature of its parent fatty acid (nonanoic acid), researchers must treat high-concentration solutions with protocols reserved for mild corrosives .

Operational Philosophy: Do not rely solely on PPE. Your primary defense is Engineering Controls (Fume Hood), followed by Administrative Controls (SOPs), with PPE serving as the final barrier.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders. Goggles seal against airborne particulates that can dissolve in ocular fluid, causing immediate pH spikes and irritation.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended) Inner: 4 mil Outer: 5-8 mil (Extended Cuff)Guanidine derivatives are polar. Nitrile offers excellent chemical resistance. Double gloving prevents "micro-pinhole" exposure during long handling sessions. Latex is not recommended due to variable permeation rates.
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorThe primary risk is inhalation of dust during weighing. If a certified fume hood is unavailable (rare), a fit-tested N95 is the absolute minimum requirement to prevent mucous membrane irritation.
Body Lab Coat (High-neck, snap closure)Standard cotton/poly blends are acceptable. Avoid open-collar coats to prevent dust settling on the clavicle/neck area, a common site for contact dermatitis.

Operational Workflows & Engineering Controls

A. Decision Logic: PPE Selection

The following decision tree illustrates the required safety posture based on the state of the matter.

PPE_Decision_Matrix Start Start: Handling 9-Guanidino-nonanoic Acid State_Check Assess Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing/Transfer Solution Solubilized (Liquid) State_Check->Solution Dilution/Assay Risk_Dust Risk: Airborne Particulates & Static Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption / Splash Solution->Risk_Splash Action_Solid MANDATORY: Chemical Fume Hood + Anti-static Gun usage Risk_Dust->Action_Solid Disposal Disposal: Hazardous Chemical Waste (Do NOT Drain Dispose) Action_Solid->Disposal Waste Stream A Action_Liquid Standard Bench (if capped) Fume Hood (if heating/stirring) Risk_Splash->Action_Liquid Action_Liquid->Disposal Waste Stream B

Figure 1: PPE and Engineering Control Decision Matrix based on physical state.

B. Protocol: Weighing & Solubilization

The "Static" Problem: Guanidine derivatives are often zwitterionic solids that accumulate significant static charge, causing the powder to "jump" or disperse unexpectedly.

  • Preparation:

    • Place the analytical balance inside the chemical fume hood.

    • If the balance must be outside, use a powder containment hood or a static-dissipative weighing funnel.

    • Pro-Tip: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder. This prevents the "leap" effect common with dry organic salts.

  • Solubilization:

    • Solvent Choice: 9-Guanidino-nonanoic acid is moderately soluble in water and highly soluble in DMSO.

    • Sequence: Always add the solid to the solvent , not solvent to solid. This prevents a "puff" of dust from being displaced by the liquid stream.

    • Vortexing: Ensure the vessel is capped tightly. If using a sonicator to aid dissolution, keep the sonicator bath covered to prevent aerosolization of the solution.

Spill Response & Disposal

Do not wash down the drain. While the compound degrades, high concentrations can disrupt local wastewater pH and biological treatment flora.

Spill Cleanup Protocol (Solid)
  • Isolate: Mark the area.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Contain: Do not dry sweep. Dry sweeping generates dust.

  • Method:

    • Cover the spill with a paper towel dampened with inert solvent (water or isopropyl alcohol).

    • Wipe inward from the periphery to the center.

    • Place all wipes in a dedicated solid hazardous waste bag.

Disposal Classification
  • RCRA Status: Generally not P-listed or U-listed, but must be characterized as Hazardous Waste (Irritant) .

  • Segregation:

    • Solid Waste: Label as "Solid Debris contaminated with 9-Guanidino-nonanoic acid."

    • Liquid Waste: Segregate based on the solvent (e.g., "Aqueous Waste with Organic Contaminants" or "Flammable Solvents" if in DMSO/Ethanol).

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Action_Dry Cover with Wet Paper Towel (Prevent Dust) Dry->Action_Dry Action_Wet Absorb with Vermiculite/Pads Wet->Action_Wet Bag Double Bag (Hazardous Waste Label) Action_Dry->Bag Action_Wet->Bag Clean Wash Area with Soap/Water Bag->Clean

Figure 2: Logical workflow for spill containment and cleanup.

First Aid Measures

  • Eye Contact: Immediately flush with water for 15 minutes.[1] Lift eyelids to ensure irrigation of the fornix. Seek medical attention —guanidines can cause delayed irritation.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use ethanol (it may increase skin absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, support breathing and contact emergency services.

References

  • PubChem. (n.d.). Compound Summary: Nonanoic acid (Hazard Section).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Carl Roth. (2023). Safety Data Sheet: Guanidine Hydrochloride.[3] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved October 26, 2023, from [Link]

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